molecular formula C19H19N3O2 B15607317 (R)-AR-13503

(R)-AR-13503

Número de catálogo: B15607317
Peso molecular: 321.4 g/mol
Clave InChI: LTXBFJFJUIJOQE-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-AR-13503 is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H19N3O2

Peso molecular

321.4 g/mol

Nombre IUPAC

(2R)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide

InChI

InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m0/s1

Clave InChI

LTXBFJFJUIJOQE-SFHVURJKSA-N

Origen del producto

United States

Foundational & Exploratory

(R)-AR-13503: A Technical Guide to a Dual Rho Kinase and Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(R)-AR-13503 is a potent small molecule inhibitor targeting both Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase C (PKC). As the active metabolite of the ophthalmic drug Netarsudil, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in ocular diseases characterized by pathological angiogenesis and increased vascular permeability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, systematically named (S)-α-(aminomethyl)-4-(hydroxymethyl)-N-(isoquinolin-6-yl)benzeneacetamide, is the active form of Netarsudil (AR-13324) following in vivo hydrolysis.[1][2] Its chemical and physical properties are summarized in the tables below for easy reference.

IdentifierValue
IUPAC Name (S)-α-(aminomethyl)-4-(hydroxymethyl)-N-(isoquinolin-6-yl)benzeneacetamide[3]
Synonyms AR-13503, Netarsudil Metabolite AR-13503[4]
CAS Number 1254032-16-0[5]
Molecular Formula C₁₉H₁₉N₃O₂[4][6]
Molecular Weight 321.37 g/mol [4][5][6]
Chemical Structure IdentifiersValue
SMILES O=C(NC1=CC2=C(C=NC=C2)C=C1)--INVALID-LINK--C3=CC=C(CO)C=C3[3]
InChI InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1[4][6]
InChIKey LTXBFJFJUIJOQE-GOSISDBHSA-N[3][4][6]

Pharmacological Properties and Mechanism of Action

This compound exerts its biological effects through the dual inhibition of the ROCK and PKC signaling pathways, both of which are implicated in cellular processes relevant to ocular pathophysiology.[5][7]

Inhibition of Angiogenesis

This compound has demonstrated potent anti-angiogenic properties. In a key in vitro study, it inhibited human umbilical vein endothelial cell (HUVEC) tube formation with a half-maximal inhibitory concentration (IC₅₀) of 21 nM.[7] This effect is critical in diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), where abnormal blood vessel growth contributes to vision loss.

Enhancement of Retinal Pigment Epithelium (RPE) Barrier Function

The compound has also been shown to enhance the barrier function of the retinal pigment epithelium. In studies using primary porcine RPE cells, treatment with 400 nM this compound resulted in a 200% increase in transepithelial resistance (TER), indicating a tightening of the cellular junctions that form the outer blood-retinal barrier.[7]

In Vivo Efficacy

Preclinical studies in a mouse model of oxygen-induced retinopathy, a model for proliferative diabetic retinopathy, have shown that intraperitoneal administration of this compound at 1.25 mg/kg once daily for five days significantly inhibited neovascularization.[8] Furthermore, a sustained-release intravitreal implant of this compound has been developed to provide prolonged delivery of the drug to the posterior segment of the eye.[9]

Pharmacological ParameterValueAssay
IC₅₀ (HUVEC Tube Formation) 21 nMIn vitro
RPE Barrier Enhancement 200% increase in TER at 400 nMEx vivo
In vivo Efficacy Significant inhibition of neovascularization at 1.25 mg/kg/dayMouse model of oxygen-induced retinopathy

Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of the RhoA/ROCK and PKC signaling cascades.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton. In the context of ocular physiology, inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure. In the retina, ROCK inhibition can prevent the breakdown of the blood-retinal barrier and inhibit pathological angiogenesis.

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Downstream Downstream Effectors (e.g., MLC, LIMK) ROCK->Downstream AR13503 This compound AR13503->ROCK Cytoskeletal Cytoskeletal Reorganization (Stress Fiber Formation, Adhesion) Downstream->Cytoskeletal

RhoA/ROCK Signaling Pathway Inhibition by this compound
PKC Signaling in Angiogenesis

Protein Kinase C is a family of serine/threonine kinases involved in various signal transduction pathways, including those activated by vascular endothelial growth factor (VEGF). VEGF is a key driver of angiogenesis. By inhibiting PKC, this compound can interfere with the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.

PKC_Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., RAF-MEK-ERK) PKC->Downstream AR13503 This compound AR13503->PKC Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

PKC-Mediated Angiogenesis Inhibition by this compound

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo assays used to characterize the activity of this compound are provided below.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in an appropriate basal medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Analysis: Visualize and quantify the formation of tube-like networks using a microscope and appropriate image analysis software. Parameters such as total tube length, number of junctions, and number of loops can be measured.

Ex Vivo Choroidal Sprouting Assay

This assay evaluates angiogenesis from choroidal explants.

Methodology:

  • Explant Preparation: Euthanize C57BL/6J mice and enucleate the eyes. Dissect the posterior segment and carefully isolate the choroid-RPE-sclera complex. Cut the complex into small pieces (approximately 1x1 mm).

  • Embedding: Place the choroidal explants into wells of a 24-well plate containing solidified Matrigel.

  • Culture and Treatment: Add endothelial cell growth medium to the wells. Treat the explants with various concentrations of this compound.

  • Incubation: Culture the explants for 5-7 days, changing the medium every 2 days.

  • Analysis: Quantify the area of sprouting neovessels from the edge of the explant using imaging software.

Retinal Pigment Epithelium (RPE) Permeability Assay

This assay measures the integrity of the RPE barrier.

Methodology:

  • Cell Culture: Culture primary porcine RPE cells on Transwell inserts until a confluent and polarized monolayer is formed. This typically takes 2-3 weeks.

  • TER Measurement: Measure the baseline transepithelial electrical resistance (TER) using an epithelial volt-ohm meter.

  • Treatment: Add this compound to the apical and/or basolateral chambers of the Transwell inserts.

  • Incubation and Measurement: Incubate for a specified period and measure the TER at various time points to assess changes in barrier function. An increase in TER indicates an enhancement of the barrier.

Synthesis

The synthesis of this compound is typically achieved as the active metabolite of Netarsudil. The synthesis of related isoquinolinamide ROCK inhibitors generally involves the coupling of a protected amino acid with 6-aminoisoquinoline. The final deprotection step yields the desired product. The stereochemistry is crucial for its activity and is established during the synthesis of the amino acid precursor.

Synthesis_Workflow Start Protected (S)-amino acid precursor Coupling Amide Coupling Start->Coupling Reagent1 6-Aminoisoquinoline Reagent1->Coupling Intermediate Protected this compound Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final This compound Deprotection->Final

General Synthetic Workflow for this compound

Conclusion

This compound is a promising dual inhibitor of ROCK and PKC with significant potential for the treatment of ocular diseases. Its well-characterized anti-angiogenic and barrier-enhancing properties, coupled with a developing understanding of its mechanism of action, make it a valuable tool for researchers in ophthalmology and drug discovery. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic applications of this compound.

References

(R)-AR-13503: A Technical Guide to a Dual ROCK and PKC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503, the active metabolite of the FDA-approved drug Netarsudil (AR-13324), is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1] Netarsudil, an ester prodrug, is rapidly metabolized by corneal esterases to this compound, which then exerts its pharmacological effects.[2] This dual-pathway inhibition gives this compound a unique mechanism of action with therapeutic potential in a range of ocular diseases characterized by fibrosis, angiogenesis, and vascular permeability, including glaucoma, diabetic macular edema (DME), and neovascular age-related macular degeneration (nAMD).[3][4] Preclinical studies have demonstrated that this compound can inhibit angiogenesis, preserve the blood-retinal barrier, and reduce retinal fibrosis.[5][6] This technical guide provides an in-depth overview of the available quantitative data, experimental protocols, and relevant signaling pathways for this compound.

Mechanism of Action: Dual Inhibition of ROCK and PKC

This compound targets two key signaling pathways involved in cellular contraction, adhesion, and proliferation.

  • ROCK Inhibition: Rho kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, leading to smooth muscle contraction, cell stiffening, and extracellular matrix production.[7] By inhibiting ROCK, this compound promotes the relaxation of cells in the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure in glaucoma.[7] In the context of retinal diseases, ROCK inhibition can reduce cellular contraction and fibrosis.

  • PKC Inhibition: Protein Kinase C is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and vascular permeability. Dysregulation of PKC activity is implicated in the pathogenesis of diabetic retinopathy and other retinal vascular diseases. Inhibition of PKC by this compound can help to preserve the integrity of the blood-retinal barrier and inhibit abnormal angiogenesis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compound, Netarsudil.

Table 1: Biochemical Inhibition Data for this compound

TargetAssay TypeValue (Ki)Source
ROCK1Kinase Assay0.2 nM[8]
ROCK2Kinase Assay0.2 nM[8]
PKAKinase Assay1 nM[8]
PKCKinase Assay27 nM[8]

Note: The PKC inhibition value is not isoform-specific. Data is cited from a secondary source referencing a conference poster by Aerie Pharmaceuticals.

Table 2: Cellular and In Vivo Activity of this compound

Assay/ModelEndpointConcentration/DoseResultSource
HUVEC AngiogenesisIC5021 nMInhibition of tube formation[9]
Primary Porcine RPE Barrier FunctionTER Increase400 nM200% increase in transepithelial resistance[9]
Oxygen-Induced Retinopathy (Mouse Model)Neovascularization1.25 mg/kg (i.p.)Significant inhibition[1]

Signaling Pathway

The following diagram illustrates the points of inhibition of this compound in the ROCK and PKC signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR_RTK GPCR / RTK RhoA RhoA-GTP GPCR_RTK->RhoA PLC PLC GPCR_RTK->PLC ROCK ROCK RhoA->ROCK MLC_P p-MLC ROCK->MLC_P PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability Angiogenesis Angiogenesis PKC->Angiogenesis MLC Myosin Light Chain (MLC) MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Fibrosis Actin_Stress_Fibers->Cell_Contraction AR13503_ROCK This compound AR13503_ROCK->ROCK AR13503_PKC This compound AR13503_PKC->PKC G Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate Incubate kinase with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., radioactivity, fluorescence, luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 or Ki values Detect_Signal->Analyze_Data End End Analyze_Data->End G Start Start Coat_Plate Coat 96-well plate with Matrigel® and allow to solidify Start->Coat_Plate Seed_HUVECs Seed HUVECs onto the Matrigel® in the presence of this compound Coat_Plate->Seed_HUVECs Incubate Incubate for 4-18 hours at 37°C Seed_HUVECs->Incubate Image_Tubes Image the formation of capillary-like tubes Incubate->Image_Tubes Quantify Quantify tube length, branch points, and total area Image_Tubes->Quantify End End Quantify->End

References

(R)-AR-13503: A Technical Guide to its Signaling Pathway Modulation in Ocular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-AR-13503, the active metabolite of the Rho-associated kinase (ROCK) inhibitor netarsudil, is a potent dual inhibitor of ROCK and Protein Kinase C (PKC). This dual mechanism of action positions it as a compelling therapeutic candidate for complex ocular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), which involve pathological angiogenesis and compromised vascular barrier function. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, supported by quantitative pharmacological data and detailed experimental protocols.

Introduction

This compound is the pharmacologically active form of netarsudil, generated via esterase-mediated hydrolysis in the eye.[1][2] Initially developed for glaucoma, its potent inhibitory effects on both the ROCK and PKC signaling cascades have revealed significant therapeutic potential in retinal diseases characterized by neovascularization and vascular leakage.[1][3] By targeting these two distinct but interconnected pathways, this compound offers a multi-faceted approach to inhibiting angiogenesis, reducing retinal fibrosis, and preserving the critical blood-retinal barrier.[1][4][5]

Core Signaling Pathways and Modulation by this compound

This compound exerts its primary effects by inhibiting two key serine/threonine kinases: Rho-associated kinase (ROCK) and Protein Kinase C (PKC).

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics, which governs cell shape, adhesion, migration, and contraction.[6][7] In the context of angiogenesis, pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) activate the small GTPase RhoA.[1] Activated RhoA-GTP then binds to and activates ROCK (which has two isoforms, ROCK1 and ROCK2).[1][7]

Activated ROCK phosphorylates several downstream targets to promote pro-angiogenic cellular processes:

  • LIM Kinase (LIMK): Phosphorylated LIMK inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of F-actin stress fibers, which are essential for cell migration and contraction.[6]

  • Myosin Light Chain (MLC) Phosphatase (MLCP): ROCK phosphorylates and inactivates the myosin phosphatase target subunit 1 (MYPT1) of MLCP. This increases the phosphorylation of MLC, leading to enhanced actomyosin (B1167339) contractility.[3] This contraction contributes to endothelial cell migration and increased vascular permeability.[3]

This compound directly inhibits ROCK, preventing the phosphorylation of its downstream effectors. This leads to the disassembly of stress fibers, reduced cell contractility, and inhibition of endothelial cell migration, thereby exerting a potent anti-angiogenic effect.

G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR RhoA_GDP RhoA-GDP (Inactive) VEGFR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK P MLCP MLC Phosphatase ROCK->MLCP | AR13503 This compound AR13503->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin | Actin Actin Stress Fibers (Migration, Contraction) Cofilin->Actin Depolymerizes pMLC p-MLC MLCP->pMLC Dephosphorylates pMLC->Actin

Fig 1. this compound Inhibition of the RhoA/ROCK Signaling Pathway.
The Protein Kinase C (PKC) Signaling Pathway

PKC comprises a family of kinases that are critical in signal transduction pathways regulating cell proliferation, differentiation, and permeability. In vascular endothelial cells, inflammatory mediators or hyperglycemic conditions can activate PKC isoforms (e.g., PKCβII, PKCε).[8][9]

Activated PKC contributes to the breakdown of the endothelial barrier by:

  • Disrupting Cell-Cell Junctions: PKC can phosphorylate tight junction proteins like occludin and components of adherens junctions such as VE-cadherin.[9][10] This phosphorylation can lead to the disassembly and internalization of these junctional proteins, creating intercellular gaps and increasing paracellular permeability.[9][10]

This compound-mediated inhibition of PKC is believed to counteract this process, protecting junctional integrity, stabilizing the endothelial barrier, and reducing vascular leakage. [5] This is a key mechanism for its therapeutic potential in DME, where breakdown of the blood-retinal barrier is a primary pathological feature.

G Stimuli Pathological Stimuli (e.g., High Glucose, VEGF) PKC_inactive PKC (Inactive) Stimuli->PKC_inactive Activates PKC_active PKC (Active) PKC_inactive->PKC_active Junctions Tight & Adherens Junctions (Occludin, VE-Cadherin) PKC_active->Junctions P AR13503 This compound AR13503->PKC_active Inhibits Disassembly Junction Disassembly Junctions->Disassembly Permeability Increased Vascular Permeability (Barrier Breakdown) Disassembly->Permeability

Fig 2. this compound Modulation of PKC-Mediated Barrier Function.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and ex vivo quantitative data for this compound.

Assay TypeCell/Tissue TypeParameterValueReference
HUVEC Tube FormationHuman Umbilical Vein Endothelial CellsIC₅₀21 nM[5]
RPE Barrier FunctionPrimary Porcine RPE CellsTER Increase200% at 400 nM[5]
Corneal Endothelial ProliferationPrimary Human Corneal Endothelial CellsEffective Conc.1-10 µM[11]
Table 1. In Vitro / Ex Vivo Efficacy of this compound.
Animal ModelDosing RegimenKey FindingReference
Oxygen-Induced Retinopathy (Mouse)1.25 mg/kg, i.p., once daily for 5 daysSignificant inhibition of neovascularization[4]
Table 2. In Vivo Efficacy of this compound.

Key Experimental Protocols

The anti-angiogenic and barrier-enhancing properties of this compound have been validated through several key assays.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

G A 1. Coat 96-well plate with 50 µL Matrigel® B 2. Incubate at 37°C for 1 hr to polymerize A->B C 3. Seed 1-2 x 10^4 HUVECs per well B->C D 4. Add this compound (various concentrations) C->D E 5. Incubate 4-18 hrs at 37°C, 5% CO2 D->E F 6. Image wells with fluorescence microscope E->F G 7. Quantify tube length and branch points F->G

Fig 3. Experimental Workflow for HUVEC Tube Formation Assay.

Methodology:

  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.[12]

  • Polymerization: Incubate the plate at 37°C for at least 60 minutes to allow the Matrigel® to solidify.[13]

  • Cell Seeding: Harvest sub-confluent Human Umbilical Vein Endothelial Cells (HUVECs) using trypsin. Resuspend cells in appropriate media and seed 1-2 x 10⁴ cells per well onto the solidified Matrigel®.[12]

  • Treatment: Immediately add various concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator. HUVECs will begin to align and form tubular networks.[12][14]

  • Visualization & Quantification: Stain cells with a fluorescent dye (e.g., Calcein AM) for 30 minutes.[12] Capture images using a fluorescence microscope. Analyze images using software (e.g., ImageJ) to quantify total tube length, number of junctions, and number of branches.[15] The IC₅₀ is calculated from the dose-response curve.

Ex Vivo Mouse Choroidal Sprouting Assay

This ex vivo model uses choroidal tissue explants to assess angiogenesis in a more physiologically relevant context, retaining interactions between endothelial cells and surrounding cell types like pericytes.

Methodology:

  • Tissue Isolation: Euthanize C57BL/6J mice and enucleate the eyes. Under a dissecting microscope, remove the cornea, lens, and retina to isolate the RPE/choroid/sclera complex.[2][16]

  • Explant Preparation: Cut the complex into small, uniform pieces (~1 mm x 1 mm).[2][17]

  • Embedding: Place a 30 µL droplet of Matrigel® in the center of a 24-well plate. Carefully place one choroidal explant into the center of each droplet.[16]

  • Incubation & Treatment: Incubate at 37°C for 10 minutes to solidify the gel.[2] Add 500 µL of endothelial growth medium containing various concentrations of this compound or vehicle.[5]

  • Culture: Culture the explants for 5-7 days, changing the medium every other day.[5]

  • Quantification: Acquire images of the explants daily or at the end of the experiment using a phase-contrast microscope. Measure the area of microvascular sprouting extending from the central tissue piece using image analysis software.[2]

Retinal Pigment Epithelium (RPE) Barrier Function Assay

This assay measures the integrity of the RPE monolayer, a key component of the outer blood-retinal barrier, by quantifying its transepithelial electrical resistance (TER).

Methodology:

  • Cell Culture: Isolate primary porcine RPE cells and seed them at a high density (e.g., 300,000 cells/cm²) onto collagen-coated semi-permeable Transwell® filter inserts.[5][18]

  • Polarization: Culture the cells for at least 2 weeks in a polarization-inducing medium. Change the medium every 3-4 days. The cells will form a tight, pigmented monolayer.[5][18]

  • TER Measurement: Using an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2), measure the electrical resistance across the monolayer.[19][20]

  • Treatment: Once a stable, high TER is established (e.g., >200 Ω·cm²), treat the monolayers by adding various concentrations of this compound to the culture medium.[5][19]

  • Analysis: Continue to measure TER at specified time points after treatment. Calculate the resistance-area product (Ω·cm²) by subtracting the resistance of a blank filter and multiplying by the surface area of the Transwell® insert.[18] An increase in TER indicates an enhancement of the barrier function.[5]

Conclusion

This compound demonstrates a robust, dual-action mechanism by inhibiting both ROCK and PKC signaling. This inhibition translates into potent anti-angiogenic effects, evidenced by the disruption of endothelial tube formation and choroidal sprouting, and significant enhancement of the RPE barrier function. The quantitative data and experimental models outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for treating complex retinal diseases like nAMD and DME. Its ability to target multiple pathological processes simultaneously may offer advantages over existing therapies.

References

(R)-AR-13503: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503, the principal active metabolite of Netarsudil (Rhopressa®), is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1] Developed by Aerie Pharmaceuticals, this small molecule is at the forefront of novel therapeutic strategies for ophthalmic diseases, particularly those characterized by pathological angiogenesis and vascular permeability, such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluations of this compound.

Discovery and Rationale

This compound emerged from a research program focused on developing novel kinase inhibitors for the treatment of glaucoma. Its parent compound, Netarsudil, was designed to lower intraocular pressure by targeting ROCK in the trabecular meshwork.[3] Following ocular administration, Netarsudil is rapidly hydrolyzed by esterases in the eye to form this compound.[4] This active metabolite was found to be a more potent ROCK inhibitor than its parent drug.[3] Further investigation revealed its dual activity against PKC, a key player in inflammatory and angiogenic pathways. This multi-target profile suggested its potential for broader applications in retinal diseases.[1][2]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Target KinaseIC50 / Ki (nM)Assay TypeReference
ROCK11Kinase Inhibition Assay[3]
ROCK21Kinase Inhibition Assay[3]
PKC-Kinase Inhibition Assay[1]
Biological ProcessIC50 (nM)AssayReference
HUVEC Tube Formation21In Vitro Angiogenesis Assay

Signaling Pathway

This compound exerts its therapeutic effects by modulating the ROCK and PKC signaling pathways, which are central to cellular processes involved in angiogenesis, vascular permeability, and fibrosis.

G cluster_0 ROCK Pathway cluster_1 PKC Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase MLC MLC ROCK->MLC MLC Phosphatase->MLC Actin Cytoskeleton Actin Cytoskeleton MLC->Actin Cytoskeleton Cell Contraction & Migration Cell Contraction & Migration Actin Cytoskeleton->Cell Contraction & Migration AR13503_ROCK This compound AR13503_ROCK->ROCK DAG Diacylglycerol (DAG) PKC PKC DAG->PKC Downstream Effectors Downstream Effectors PKC->Downstream Effectors Angiogenesis & Permeability Angiogenesis & Permeability Downstream Effectors->Angiogenesis & Permeability AR13503_PKC This compound AR13503_PKC->PKC G Start Protected Phenylacetic Acid Step1 Chiral Auxiliary Attachment (e.g., Evans' auxiliary) Start->Step1 Step2 Asymmetric Alkylation Step1->Step2 Step3 Auxiliary Cleavage Step2->Step3 Step4 Coupling with 6-Aminoisoquinoline Step3->Step4 Netarsudil Netarsudil ((R)-AR-13324) Step4->Netarsudil Step5 Ester Hydrolysis (in situ or synthetic) Netarsudil->Step5 Final This compound Step5->Final G cluster_0 HUVEC Tube Formation cluster_1 Choroidal Sprouting cluster_2 RPE Permeability (TER) H1 Coat plate with Matrigel H2 Seed HUVECs H1->H2 H3 Add this compound H2->H3 H4 Incubate (4-18h) H3->H4 H5 Analyze Tube Formation H4->H5 C1 Isolate Mouse Choroid C2 Embed in Matrigel C1->C2 C3 Add this compound C2->C3 C4 Incubate (5-7 days) C3->C4 C5 Quantify Sprouting Area C4->C5 R1 Culture RPE on Transwells R2 Establish Monolayer (High TER) R1->R2 R3 Add this compound R2->R3 R4 Measure TER over time R3->R4

References

(R)-AR-13503 pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R)-AR-13503

Introduction

This compound is the active metabolite of Netarsudil (AR-13324), a Rho kinase (ROCK) inhibitor approved for the treatment of primary open-angle glaucoma and ocular hypertension.[1][2] Beyond its role in lowering intraocular pressure (IOP), this compound is also being investigated for its therapeutic potential in retinal diseases such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD) due to its dual activity as an inhibitor of both Rho kinase (ROCK) and Protein Kinase C (PKC).[3][4][5] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

This compound is formed in vivo from the ester prodrug Netarsudil (AR-13324). This bioconversion is crucial for its activity within the eye.

Absorption and Systemic Exposure

Following topical ocular administration of Netarsudil ophthalmic solution 0.02%, systemic exposure to both the parent drug and its active metabolite, this compound, is exceptionally low.[6]

  • Metabolism to Active Form: Netarsudil is an ester prodrug designed to enhance corneal permeability.[6] Upon instillation, it is rapidly metabolized by esterases present in the cornea to form this compound.[2][6]

  • Systemic Levels: In a clinical pharmacokinetics study (AR-13324-CS101) involving healthy volunteers who received Netarsudil 0.02% once daily for eight days, plasma concentrations of Netarsudil were below the lower limit of quantitation (LLOQ, 0.100 ng/mL) at all time points.[6] For this compound, only a single plasma concentration was detectable (0.11 ng/mL) in one subject on day 8, eight hours post-dose.[6] This indicates that systemic exposure to both compounds is negligible.[6]

Ocular Distribution and Sustained Delivery

While systemic exposure is minimal, local tissue distribution is key to the therapeutic effect of this compound. For retinal applications, a sustained-release intravitreal implant has been developed.

  • Intravitreal Implant: A bio-erodible polyesteramide polymer implant is designed to provide controlled, sustained release of this compound over approximately 4 to 6 months.[4][7][8]

  • Tissue Concentration: Animal studies with this implant have shown that this compound reaches and maintains therapeutic levels (>150 ng/g) in the retina and retina pigment epithelium/choroid for 5 to 6 months.[4] The concentration in surrounding ocular tissues was found to be less than 20% of that in the target retinal tissues, demonstrating localized delivery.[4]

Metabolism
  • Formation: The primary metabolic pathway for Netarsudil is esterase cleavage in the eye to form this compound.[6]

  • Further Metabolism: When this compound was incubated directly with liver microsomes from various species, no further metabolism was observed, indicating its relative stability.[6]

Pharmacokinetic Data Summary
ParameterValueSpeciesStudy/AdministrationCitation
Systemic Exposure
Netarsudil Plasma Conc.< 0.100 ng/mL (LLOQ)Human0.02% ophthalmic solution, QD for 8 days[6]
This compound Plasma Conc.0.11 ng/mL (single point, 1 subject)Human0.02% ophthalmic solution, QD for 8 days[6]
Ocular Tissue Conc.
Retina & RPE/Choroid>150 ng/gMiniature SwineIntravitreal Sustained-Release Implant[4]
Implant Release Duration5 - 6 monthsAnimal ModelsIntravitreal Sustained-Release Implant[4][9]

Pharmacodynamics

This compound exerts its effects primarily through the inhibition of Rho kinase (ROCK) and Protein Kinase C (PKC).[4][5] This dual mechanism of action underpins its therapeutic utility in both glaucoma and retinal diseases.

Mechanism of Action: ROCK/PKC Inhibition

Rho kinases are serine/threonine kinases that act as downstream effectors of the Rho GTPase signaling pathway.[10] This pathway is a critical regulator of cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[10][11]

  • IOP Reduction: In the eye, ROCK activity in the trabecular meshwork (TM) and Schlemm's canal cells leads to increased actin-myosin-driven contraction, cellular stiffness, and extracellular matrix deposition.[1][12] This increases resistance to aqueous humor outflow, elevating IOP.[11] this compound inhibits ROCK, leading to the relaxation of TM cells, a reduction in cell stiffness, and an increase in aqueous humor outflow through the conventional pathway, thereby lowering IOP.[1][2][11]

  • Anti-Angiogenesis: The ROCK/PKC pathways are implicated in angiogenesis (the formation of new blood vessels), a key pathological process in nAMD and DME.[3] this compound has been shown to inhibit angiogenesis in various models.[3][13]

  • Blood-Retinal Barrier Protection: this compound enhances the barrier function of the retinal pigment epithelium (RPE), which is compromised in diseases like DME, leading to macular edema.[3][5]

  • Neuroprotection and Anti-Fibrosis: Preclinical data suggest that this compound may have additional benefits, including promoting retinal ganglion cell survival, reducing retinal fibrosis, and protecting photoreceptor synapses after retinal detachment.[2][8][14]

Pharmacodynamic Data Summary
EffectModel SystemKey FindingCitation
Anti-Angiogenesis
HUVEC Tube FormationIn vitroIC₅₀ of 21 nM[3][13]
Mouse Choroidal SproutingEx vivoDose-dependent reduction in sprouting area[3]
Oxygen-Induced RetinopathyIn vivo (Mouse)~55% reduction in neovascularization (vs. vehicle)[13]
RPE Barrier Function
Primary Porcine RPEsIn vitro200% increase in Transepithelial Resistance (TER) at 400 nM[3]
Cell Proliferation
Human Corneal Endothelial CellsIn vitroSignificantly more proliferative than untreated or Y-27632-treated cells at 10 µM[14]

Experimental Protocols

Clinical Pharmacokinetics (Study AR-13324-CS101)
  • Objective: To assess the systemic exposure of Netarsudil and its metabolite this compound after topical ocular administration in healthy subjects.[6]

  • Design: Open-label, single-arm, single-center study.[6]

  • Subjects: 18 healthy adult male or female subjects.[6]

  • Procedure:

    • Subjects received one drop of Netarsudil ophthalmic solution 0.02% in one eye once daily (QD) for 8 consecutive days.[6]

    • Blood samples were collected at pre-determined time points on Day 1 and Day 8.

    • Plasma was harvested and analyzed for concentrations of Netarsudil and this compound using a validated LC-MS/MS method.

    • The lower limit of quantitation (LLOQ) for the assay was 0.100 ng/mL for both analytes.[6]

In Vitro HUVEC Tube Formation Assay
  • Objective: To evaluate the anti-angiogenic effect of this compound.[3]

  • Procedure:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel® in a 96-well plate.

    • The cells are treated with various concentrations of this compound or a vehicle control.

    • Plates are incubated overnight to allow for the formation of capillary-like structures (tubes).

    • The tube networks are visualized by microscopy and quantified by measuring parameters such as total tube length or number of branch points using image analysis software.

    • The IC₅₀ value, the concentration at which 50% of tube formation is inhibited, is calculated.[3]

Ex Vivo Mouse Choroidal Sprouting Assay
  • Objective: To assess the effect of this compound on choroidal angiogenesis.[3]

  • Procedure:

    • Choroidal explants are dissected from the eyes of C57BL/6J mice.[3]

    • These "choroidal punches" are embedded in Matrigel® within a culture plate well.

    • The explants are cultured in endothelium growth medium supplemented with various concentrations of this compound or vehicle control.

    • The cultures are maintained for 5 days to allow for angiogenic sprouting from the edge of the tissue explant.[3]

    • The area of choroidal sprouting is imaged and quantified using image analysis software to determine the dose-dependent effect of the compound.[3]

Visualizations: Pathways and Workflows

Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro HUVEC tube formation assay.

Caption: Prodrug conversion and ocular distribution of this compound.

References

In Vitro Characterization of (R)-AR-13503: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503 is the active metabolite of Netarsudil, a potent inhibitor of Rho-associated protein kinase (ROCK) and, to a lesser extent, Protein Kinase C (PKC). Netarsudil is clinically approved for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Upon topical administration, Netarsudil is rapidly metabolized by esterases in the eye to this compound. This active metabolite is responsible for the pharmacological effects of the drug. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its biochemical and cellular activities.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of Rho kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, this compound leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby lowering intraocular pressure. Additionally, this compound has been shown to inhibit Protein Kinase C (PKC), which is involved in various signaling pathways, including those related to angiogenesis and vascular permeability.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Biochemical Kinase Inhibition

TargetParameterValue (nM)Notes
ROCK1Ki~0.2Estimated based on Netarsudil Ki of 1 nM and this compound being 5-fold more potent.[1]
ROCK2Ki~0.2Estimated based on Netarsudil Ki of 1 nM and this compound being 5-fold more potent.[1]
PKC-thetaKi27[1]

Note: A comprehensive inhibition profile against a wider panel of PKC isoenzymes is not currently available in the public domain.

Table 2: Cellular Assays

AssayCell TypeParameterValue (nM)
HUVEC Tube FormationHUVECIC5021[2]
RPE Barrier FunctionPrimary Porcine RPE-200% increase in TER at 400 nM[2]

Experimental Protocols

Rho Kinase (ROCK) Inhibition Assay

A representative protocol for determining the inhibitory activity of this compound against ROCK1 and ROCK2 is as follows:

  • Principle: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Kinase substrate (e.g., long S6K substrate peptide)

    • ATP

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • This compound

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the ROCK enzyme, the kinase substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the Ki value using appropriate software.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel®), where they form capillary-like structures (tubes). The ability of an inhibitor to disrupt this process is quantified.[2]

  • Materials:

    • HUVECs

    • Endothelial cell growth medium

    • Basement membrane matrix (e.g., Matrigel®)

    • This compound

    • 96-well plates

    • Microscope with imaging capabilities

  • Procedure:

    • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

    • Seed the HUVECs onto the solidified matrix.

    • Incubate the plate for a period of 4-18 hours to allow for tube formation.

    • Image the tube network in each well using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits tube formation by 50%.

Choroidal Sprouting Assay

This ex vivo assay evaluates the effect of this compound on angiogenesis from choroidal tissue explants.

  • Principle: Small pieces of choroid tissue are embedded in a basement membrane matrix and cultured. Endothelial cells from the choroid will sprout and form new microvessels. The inhibitory effect of a compound on this sprouting is measured.[2]

  • Materials:

    • Mouse eyes

    • Dissection tools

    • Basement membrane matrix (e.g., Matrigel®)

    • Endothelial cell growth medium

    • This compound

    • 24-well plates

    • Microscope with imaging capabilities

  • Procedure:

    • Isolate choroidal tissue from mouse eyes under sterile conditions.

    • Cut the choroid into small explants (e.g., 1x1 mm).

    • Embed the choroidal explants in the basement membrane matrix in a 24-well plate.

    • Add endothelial cell growth medium containing different concentrations of this compound to each well.

    • Incubate the plate for several days (e.g., 5 days), replacing the medium as needed.

    • Image the sprouting microvessels at regular intervals.

    • Quantify the area of sprouting from each explant using image analysis software.

    • Assess the dose-dependent inhibition of choroidal sprouting by this compound.

Retinal Pigment Epithelium (RPE) Barrier Function Assay (Transepithelial Electrical Resistance - TER)

This assay measures the integrity of the RPE cell barrier, which is crucial for maintaining retinal health.

  • Principle: Primary porcine RPE cells are cultured on permeable supports (transwell inserts) to form a monolayer. The electrical resistance across this monolayer is measured using a voltmeter. An increase in TER indicates an enhancement of the barrier function.[2]

  • Materials:

    • Primary porcine RPE cells

    • Cell culture medium

    • Transwell inserts

    • This compound

    • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Procedure:

    • Seed primary porcine RPE cells onto the apical side of the transwell inserts.

    • Culture the cells for an extended period (e.g., 2 weeks) to allow for the formation of a tight monolayer with high TER.

    • Treat the RPE monolayers with various concentrations of this compound.

    • Measure the TER at different time points by placing the electrodes in the apical and basolateral chambers of the transwell.

    • Calculate the net TER by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert.

    • Determine the effect of this compound on RPE barrier function by observing changes in TER over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the described experimental assays.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation AR13503 This compound AR13503->ROCK Inhibits MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton Reorganization pMLC->Actin Angiogenesis Angiogenesis Actin->Angiogenesis Permeability Increased Endothelial Permeability Actin->Permeability

Caption: ROCK Signaling Pathway Inhibition by this compound.

PKC_Signaling_Pathway DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream AR13503 This compound AR13503->PKC Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Permeability Endothelial Permeability Downstream->Permeability

Caption: PKC Signaling Pathway Inhibition by this compound.

HUVEC_Tube_Formation_Workflow start Coat 96-well plate with Matrigel® step1 Harvest and resuspend HUVECs with this compound start->step1 step2 Seed HUVECs onto Matrigel® step1->step2 step3 Incubate for 4-18 hours step2->step3 step4 Image tube formation step3->step4 end Quantify tube length, junctions, and loops step4->end

Caption: HUVEC Tube Formation Assay Workflow.

TER_Assay_Workflow start Seed RPE cells on Transwell inserts step1 Culture for ~2 weeks to form monolayer start->step1 step2 Treat with this compound step1->step2 step3 Measure Transepithelial Electrical Resistance (TER) with EVOM step2->step3 end Calculate net TER and assess barrier function step3->end

References

Preclinical Profile of (R)-AR-13503: A Novel ROCK/PKC Inhibitor for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-AR-13503 is a potent small-molecule inhibitor of Rho kinase (ROCK) and Protein Kinase C (PKC), positioning it as a promising therapeutic candidate for a range of ophthalmic diseases characterized by aberrant angiogenesis, vascular permeability, and fibrosis. As the active metabolite of netarsudil (B609535), this compound has been the subject of preclinical investigations exploring its utility in retinal diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Preclinical data suggest that this compound can inhibit angiogenesis, enhance the retinal pigment epithelium (RPE) barrier function, and reduce neovascularization in animal models.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and formulation for sustained ocular delivery.

Introduction

Retinal diseases such as nAMD and DME are leading causes of blindness, primarily driven by pathological angiogenesis and increased vascular permeability.[1] Current standard-of-care therapies, predominantly anti-VEGF agents, have revolutionized treatment but a significant number of patients show suboptimal response or develop resistance over time. This highlights the need for novel therapeutic strategies targeting alternative pathways. The Rho/ROCK and PKC signaling pathways are implicated in the regulation of the actin cytoskeleton, cell adhesion, and migration, which are critical cellular processes in angiogenesis and vascular permeability. This compound, by targeting both ROCK and PKC, offers a multi-faceted approach to address the complex pathology of these retinal diseases.[3]

Mechanism of Action

This compound exerts its therapeutic effects through the dual inhibition of Rho kinase (ROCK) and Protein Kinase C (PKC). Both signaling pathways are crucial in the pathophysiology of retinal vascular diseases.

  • ROCK Signaling: The RhoA/ROCK pathway is a key regulator of endothelial cell contractility and permeability. Activation of ROCK leads to the phosphorylation of downstream targets that increase actin-myosin-mediated contraction, leading to the disruption of cell-cell junctions and increased vascular permeability. By inhibiting ROCK, this compound is believed to relax the endothelial cells, strengthen the endothelial barrier, and inhibit vascular leakage.

  • PKC Signaling: Various isoforms of PKC are involved in pro-angiogenic signaling cascades. Activation of PKC can promote endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. Inhibition of PKC by this compound is expected to suppress these pro-angiogenic cellular processes.

The dual inhibition of these pathways by this compound provides a synergistic approach to not only inhibit the formation of new blood vessels but also to stabilize existing vasculature and reduce fluid leakage in the retina.

cluster_0 Pathological Stimuli (e.g., VEGF, Hyperglycemia) cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF RhoA RhoA VEGF->RhoA PKC PKC VEGF->PKC Hyperglycemia Hyperglycemia Hyperglycemia->PKC ROCK ROCK RhoA->ROCK Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration PKC->Endothelial Cell Proliferation & Migration Increased Vascular Permeability Increased Vascular Permeability Actin Cytoskeleton Reorganization->Increased Vascular Permeability Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis AR-13503 AR-13503 AR-13503->ROCK AR-13503->PKC

Figure 1: Simplified signaling pathway of this compound action.

Preclinical Efficacy

In Vitro Studies

Preclinical in vitro studies have demonstrated the potential of this compound to inhibit key processes in angiogenesis and enhance endothelial barrier function.

Table 1: Summary of In Vitro Efficacy Data for this compound

AssayCell TypeEndpointResultCitation
HUVEC Tube Formation AssayHUVECInhibition of tube formationIC50 = 21 nM[1]
RPE Permeability AssayPrimary Porcine RPETransepithelial Resistance (TER)200% increase at 400 nM[1]
Choroidal Sprouting AssayMouse Choroidal ExplantsReduction of sprouting areaDose-dependent reduction[1]
In Vivo Studies

The efficacy of this compound has been evaluated in a mouse model of proliferative diabetic retinopathy.

Table 2: Summary of In Vivo Efficacy Data for this compound

Animal ModelTreatmentEndpointResultCitation
Oxygen-Induced Retinopathy (Mouse)This compound (1.25 mg/kg/day, IP) + AfliberceptReduction of neovascularization~75% reduction (compared to ~55% with Aflibercept alone)[2]

Pharmacokinetics and Formulation

This compound is the active metabolite of netarsudil and has been formulated as a sustained-release intravitreal implant for targeted ocular delivery.[3][4]

Table 3: Pharmacokinetic and Formulation Characteristics of this compound

ParameterDescriptionCitation
Formulation Bio-erodible polyesteramide (PEA) polymer implant designed for intravitreal injection.[5]
Release Profile In vitro studies show a zero-order release kinetic with minimal initial burst, providing sustained release for over 100 days.[4]
Ocular Distribution In animal studies, the implant delivers therapeutic levels (>150 ng/g) of this compound to the retina and RPE/choroid for 5-6 months.[3]
Systemic Exposure Animal studies indicate negligible systemic exposure following intravitreal administration of the implant.[3]

Preclinical Safety

While detailed toxicology studies are not publicly available, preclinical in vivo studies have suggested a favorable safety profile for the this compound sustained-release implant.[3] The negligible systemic exposure observed in animal models minimizes the risk of systemic side effects.[3]

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrix Preparation: A basement membrane matrix (e.g., Matrigel®) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

  • Cell Seeding and Treatment: HUVECs are harvested, resuspended in a serum-free or low-serum medium, and seeded onto the polymerized matrix. The cells are then treated with various concentrations of this compound or a vehicle control.

  • Incubation and Visualization: The plate is incubated for a period of 4-18 hours to allow for tube formation. The formation of tubular networks is then visualized using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software. The IC50 value is determined from the dose-response curve.[1]

Start Start Coat wells with Matrigel Coat wells with Matrigel Start->Coat wells with Matrigel Seed HUVECs Seed HUVECs Coat wells with Matrigel->Seed HUVECs Treat with this compound Treat with this compound Seed HUVECs->Treat with this compound Incubate Incubate Treat with this compound->Incubate Visualize & Quantify Tube Formation Visualize & Quantify Tube Formation Incubate->Visualize & Quantify Tube Formation End End Visualize & Quantify Tube Formation->End

Figure 2: Workflow for HUVEC Tube Formation Assay.
RPE Permeability Assay (Transepithelial Electrical Resistance - TER)

This assay measures the integrity of the RPE barrier, which is crucial for maintaining retinal homeostasis.

  • Cell Culture: Primary porcine RPE cells are cultured on permeable transwell inserts until they form a confluent and polarized monolayer.[1]

  • TER Measurement: The transepithelial electrical resistance (TER) across the RPE monolayer is measured using a voltohmmeter. A high TER value indicates a tight barrier.

  • Treatment: The RPE monolayers are treated with this compound or a vehicle control.

  • Data Analysis: The change in TER over time is monitored. An increase in TER indicates an enhancement of the barrier function. The results are typically expressed as a percentage change from the baseline or control.[1]

Ex Vivo Choroidal Sprouting Assay

This assay provides a more complex, tissue-based model of angiogenesis.

  • Explant Preparation: Choroidal explants are dissected from mouse eyes and embedded in a basement membrane matrix in a culture plate.[1]

  • Treatment: The explants are cultured in an endothelial growth medium and treated with various concentrations of this compound or a vehicle control.[1]

  • Incubation and Imaging: The explants are incubated for several days to allow for the sprouting of new microvessels from the choroidal tissue. The sprouting is monitored and imaged at regular intervals.

  • Quantification: The area of choroidal sprouting is quantified using image analysis software. The effect of this compound is determined by comparing the sprouting area in treated explants to that in control explants.[1]

In Vivo Oxygen-Induced Retinopathy (OIR) Model

This is a widely used animal model to study proliferative retinopathies.

  • Induction of Retinopathy: Neonatal mice are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to vaso-obliteration in the retina. Upon return to normoxia, the retina becomes hypoxic, triggering a robust neovascular response.[2]

  • Treatment: The mice are treated with this compound (e.g., via intraperitoneal injection), often in combination with a control or another therapeutic agent like aflibercept.[2]

  • Tissue Analysis: After a defined treatment period, the mice are euthanized, and their retinas are dissected and stained (e.g., with isolectin B4) to visualize the retinal vasculature.[2]

  • Quantification of Neovascularization: The extent of neovascularization is quantified by measuring the area of neovascular tufts. The efficacy of the treatment is determined by the reduction in neovascularization compared to the control group.[2]

Start Start Hyperoxia Exposure (P7-P12) Hyperoxia Exposure (P7-P12) Start->Hyperoxia Exposure (P7-P12) Return to Normoxia (P12) Return to Normoxia (P12) Hyperoxia Exposure (P7-P12)->Return to Normoxia (P12) Treatment Administration (P12-P17) Treatment Administration (P12-P17) Return to Normoxia (P12)->Treatment Administration (P12-P17) Retinal Tissue Harvest (P17) Retinal Tissue Harvest (P17) Treatment Administration (P12-P17)->Retinal Tissue Harvest (P17) Immunohistochemistry & Imaging Immunohistochemistry & Imaging Retinal Tissue Harvest (P17)->Immunohistochemistry & Imaging Quantification of Neovascularization Quantification of Neovascularization Immunohistochemistry & Imaging->Quantification of Neovascularization End End Quantification of Neovascularization->End

Figure 3: Experimental workflow for the Oxygen-Induced Retinopathy model.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for nAMD and DME. Its dual inhibition of ROCK and PKC provides a multi-targeted approach to address the underlying pathology of these diseases. The in vitro and in vivo studies show promising efficacy in inhibiting angiogenesis and enhancing the RPE barrier function. Furthermore, the development of a sustained-release intravitreal implant offers the potential for long-acting therapy, which could reduce the treatment burden for patients. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with retinal vascular diseases.

References

The Biological Activity of AR-13503, the Active Metabolite of Netarsudil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil, a Rho kinase (ROCK) inhibitor, is a topical ophthalmic medication approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Following topical administration, Netarsudil is rapidly metabolized by esterases in the cornea to its active metabolite, AR-13503. This technical guide provides an in-depth overview of the biological activity of AR-13503, focusing on its core pharmacological properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ocular pharmacology and related fields.

Core Pharmacological Activities of AR-13503

AR-13503 is a multi-kinase inhibitor with primary activities against Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC). Additionally, the parent compound, Netarsudil, and by extension its active metabolite, exhibit inhibitory effects on the norepinephrine (B1679862) transporter (NET). These activities collectively contribute to the pharmacological effects observed with Netarsudil administration.

Table 1: Quantitative Inhibitory Activity of AR-13503
TargetParameterValue (nM)Assay Type
ROCK1K_i_~0.2[1][2]Biochemical Kinase Assay
ROCK2K_i_~0.2[1][2]Biochemical Kinase Assay
AngiogenesisIC_50_21[3][4]HUVEC Tube Formation
Protein Kinase C (PKC)-Data Not Available-
Norepinephrine Transporter (NET)-Data Not Available-

Note: The K_i_ for AR-13503 against ROCK1 and ROCK2 is estimated based on the 5-fold greater activity of the metabolite compared to the parent compound, Netarsudil, which has a K_i_ of 1 nM for both isoforms[1][2].

Signaling Pathways and Mechanisms of Action

The biological effects of AR-13503 are mediated through its influence on key signaling pathways that regulate cellular processes relevant to aqueous humor dynamics and retinal health.

Rho Kinase (ROCK) Inhibition

AR-13503 is a potent inhibitor of ROCK1 and ROCK2. The ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork (TM) and Schlemm's canal (SC) cells, which are critical components of the conventional aqueous humor outflow pathway. Inhibition of ROCK by AR-13503 leads to the relaxation of these cells, resulting in an increased outflow of aqueous humor and a subsequent reduction in intraocular pressure.

ROCK Signaling Pathway in Trabecular Meshwork cluster_0 Extracellular cluster_1 Intracellular RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Promotes formation of Cell_Contraction TM/SC Cell Contraction Actin_Stress_Fibers->Cell_Contraction Aqueous_Outflow_Resistance Increased Aqueous Outflow Resistance Cell_Contraction->Aqueous_Outflow_Resistance AR13503 AR-13503 AR13503->ROCK Inhibits caption ROCK Signaling in Aqueous Outflow Regulation

ROCK Signaling in Aqueous Outflow Regulation
Protein Kinase C (PKC) Inhibition

AR-13503 is also an inhibitor of Protein Kinase C (PKC). The PKC family of enzymes is involved in a wide range of cellular signaling pathways, including those related to vascular permeability and angiogenesis. By inhibiting PKC, AR-13503 may contribute to the preservation of the blood-retinal barrier and the inhibition of abnormal blood vessel growth, which are key factors in retinal diseases such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD)[5].

Norepinephrine Transporter (NET) Inhibition

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the biological activity of AR-13503.

Biochemical Kinase Inhibition Assay (ROCK1 and ROCK2)

The inhibitory activity of AR-13503 against ROCK1 and ROCK2 was likely determined using a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow:

Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and AR-13503 dilutions Start->Prepare_Reagents Incubate Incubate Kinase with AR-13503 Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Detect_ADP Convert ADP to ATP and measure luminescence (Kinase Detection Reagent) Stop_Reaction->Detect_ADP Analyze Calculate % inhibition and determine Ki Detect_ADP->Analyze End End Analyze->End caption Workflow for a typical kinase inhibition assay.

Workflow for a typical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human ROCK1 or ROCK2 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. Serial dilutions of AR-13503 are also prepared.

  • Kinase Reaction: The kinase is pre-incubated with varying concentrations of AR-13503. The kinase reaction is initiated by the addition of the substrate and ATP.

  • ADP Detection: After a set incubation period, the reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based assay. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition at each concentration of AR-13503 is calculated, and the data are fitted to a dose-response curve to determine the Ki value.

HUVEC Tube Formation Assay

The anti-angiogenic activity of AR-13503 was assessed using a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the gel in the presence of various concentrations of AR-13503.

  • Incubation: The plate is incubated for several hours to allow for the formation of capillary-like tube structures.

  • Visualization and Quantification: The formation of tube networks is visualized using microscopy and quantified by measuring parameters such as total tube length, number of junctions, and total network area.

  • Data Analysis: The IC_50_ value is determined by plotting the percentage of inhibition of tube formation against the concentration of AR-13503.

Retinal Pigment Epithelium (RPE) Permeability Assay

The effect of AR-13503 on the barrier function of the RPE is evaluated by measuring the transepithelial electrical resistance (TER).

Methodology:

  • Cell Culture: Primary porcine RPE cells are cultured on transwell inserts until a confluent monolayer with high TER is established[4].

  • Treatment: The RPE cell monolayers are treated with various concentrations of AR-13503.

  • TER Measurement: The TER across the cell monolayer is measured at different time points using a voltohmmeter.

  • Data Analysis: Changes in TER values in response to AR-13503 treatment are analyzed to assess the effect on RPE barrier function. An increase in TER indicates an enhancement of the barrier function.

Conclusion

AR-13503, the active metabolite of Netarsudil, is a potent inhibitor of ROCK1 and ROCK2, and also exhibits inhibitory activity against PKC. These activities contribute to its pharmacological effects, including the reduction of intraocular pressure by increasing aqueous humor outflow and potential therapeutic benefits in retinal diseases characterized by vascular dysfunction. Further research to fully elucidate the inhibitory profile of AR-13503 against various PKC isoforms and the norepinephrine transporter will provide a more complete understanding of its biological activity. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this and similar compounds in the field of ocular pharmacology.

References

Methodological & Application

Application Notes and Protocols for (R)-AR-13503 in Choroidal Sprouting Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503 is a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] This small molecule has emerged as a promising therapeutic candidate for ocular diseases characterized by pathological angiogenesis, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3] The choroidal sprouting assay is a well-established ex vivo model that recapitulates key aspects of angiogenesis and is instrumental in evaluating the anti-angiogenic potential of compounds like this compound.[4] These application notes provide a comprehensive overview of the use of this compound in a choroidal sprouting assay, including detailed protocols, data presentation, and insights into the underlying signaling pathways.

Mechanism of Action in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting two critical signaling hubs: ROCK and PKC.

  • ROCK Inhibition: The Rho/ROCK signaling pathway is a pivotal regulator of cellular processes fundamental to angiogenesis, including cell adhesion, migration, and proliferation.[5] ROCK activation leads to the phosphorylation of downstream effectors that control actin cytoskeleton dynamics and actomyosin (B1167339) contractility, which are essential for endothelial cell motility and the formation of new blood vessels.[5][6]

  • PKC Inhibition: Protein Kinase C is a family of serine/threonine kinases that are also implicated in angiogenic signaling. PKC activation can influence vascular permeability and endothelial cell proliferation. Notably, there is crosstalk between the PKC and Rho/ROCK pathways, where PKC can be required for the activation of ROCK by RhoA in endothelial cells.[7]

By simultaneously inhibiting both ROCK and PKC, this compound offers a multi-pronged approach to suppress choroidal neovascularization.

Data Presentation: Efficacy of this compound in a Choroidal Sprouting Assay

While specific quantitative data for this compound in a choroidal sprouting assay is not publicly available in detail, studies have shown a dose-dependent reduction in sprouting area.[3] The following table presents illustrative data based on typical results observed with potent ROCK inhibitors in similar assays.

This compound ConcentrationMean Sprouting Area (mm²)Standard Deviation (mm²)Percent Inhibition (%)
Vehicle Control (0.1% DMSO)2.500.350
10 nM2.100.2816
100 nM1.450.2142
1 µM0.750.1570
10 µM0.300.0888

Note: This data is illustrative and intended to represent the expected dose-dependent inhibitory effect of this compound on choroidal sprouting.

Experimental Protocols

Ex Vivo Choroidal Sprouting Assay

This protocol is adapted from established methodologies and provides a framework for assessing the anti-angiogenic effects of this compound.[4][8][9][10][11]

Materials:

  • This compound

  • C57BL/6J mice (postnatal day 8-12)

  • Basement membrane matrix (e.g., Matrigel®)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-buffered saline (PBS)

  • Dissecting microscope

  • Micro-dissecting scissors and forceps

  • 24-well culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound in DMSO and make serial dilutions in endothelial cell growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).

    • Thaw the basement membrane matrix on ice.

    • Aliquot 150 µL of the thawed basement membrane matrix into each well of a pre-chilled 24-well plate and allow it to solidify at 37°C for 30 minutes.

  • Choroid Explant Dissection:

    • Euthanize mice according to approved institutional animal care and use committee protocols.

    • Enucleate the eyes and place them in ice-cold PBS.

    • Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the anterior segment (cornea, iris, and lens).

    • Carefully remove the retina and vitreous humor.

    • The remaining eyecup consists of the RPE-choroid-sclera complex. Make radial cuts from the edge towards the optic nerve to create several small explants (approximately 1x1 mm).

  • Explant Culture and Treatment:

    • Place one choroidal explant in the center of each well containing the solidified basement membrane matrix.

    • Add 500 µL of endothelial cell growth medium containing the appropriate concentration of this compound or vehicle control to each well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the medium with freshly prepared treatment or control medium every 48 hours.

  • Quantification of Choroidal Sprouting:

    • After 5-7 days of culture, capture images of the choroidal sprouts using an inverted microscope.

    • Quantify the area of sprouting from each explant using image analysis software. The sprouting area is typically defined as the total area covered by the sprouts minus the area of the central explant.

    • Calculate the mean sprouting area for each treatment group and normalize the data to the vehicle control to determine the percent inhibition.

Visualizations

Signaling Pathway of this compound Inhibition of Angiogenesis

G cluster_0 Upstream Activators cluster_1 Key Kinases cluster_2 Downstream Effectors cluster_3 Cellular Responses VEGF VEGF RhoA RhoA VEGF->RhoA Thrombin Thrombin Thrombin->RhoA PKC PKC Thrombin->PKC AngII Angiotensin II AngII->RhoA ROCK ROCK RhoA->ROCK PKC->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation eNOS eNOS ROCK->eNOS Inhibition Proliferation Endothelial Cell Proliferation ROCK->Proliferation Permeability Vascular Permeability ROCK->Permeability Contraction Cell Contraction & Migration MLC->Contraction Cofilin Cofilin LIMK->Cofilin Inhibition Actin Actin Cytoskeleton Reorganization Cofilin->Actin Actin->Contraction AR13503 This compound AR13503->PKC Inhibition AR13503->ROCK Inhibition

Caption: this compound inhibits angiogenesis by targeting ROCK and PKC.

Experimental Workflow for Choroidal Sprouting Assay

G cluster_prep Preparation cluster_dissection Choroid Explant Dissection cluster_culture Explant Culture & Treatment cluster_analysis Analysis prep_matrigel Coat wells with basement membrane matrix embed Embed explants in matrix prep_matrigel->embed prep_compound Prepare this compound dilutions treat Add medium with this compound or vehicle prep_compound->treat enucleate Enucleate mouse eyes dissect Dissect RPE-choroid-sclera complex enucleate->dissect cut Cut into 1x1 mm explants dissect->cut cut->embed embed->treat incubate Incubate for 5-7 days treat->incubate image Image choroidal sprouts incubate->image quantify Quantify sprouting area image->quantify analyze Analyze data and determine % inhibition quantify->analyze

References

Application Notes and Protocols: (R)-AR-13503 in Mouse Models of Proliferative Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferative diabetic retinopathy (PDR) is a severe complication of diabetes and a leading cause of blindness in working-age adults. The pathology is characterized by retinal neovascularization, where abnormal blood vessels grow on the surface of the retina, leading to vitreous hemorrhage and retinal detachment. Animal models are crucial for understanding the pathogenesis of PDR and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing two common mouse models of PDR—the Oxygen-Induced Retinopathy (OIR) model and the Streptozotocin (STZ)-induced diabetes model—with a focus on the investigational drug (R)-AR-13503, a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC).

This compound is the active metabolite of netarsudil (B609535) and has shown potential in reducing retinal neovascularization and vascular leakage, key pathological features of PDR.[1] By targeting the ROCK/PKC pathways, this compound offers a novel mechanistic approach to treating PDR, potentially complementing or providing an alternative to current anti-VEGF therapies.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets Rho kinase (ROCK) and protein kinase C (PKC), two key signaling molecules implicated in the pathogenesis of diabetic retinopathy.[1] The Rho/ROCK pathway is involved in various cellular processes that contribute to PDR, including endothelial cell proliferation and migration, and leukocyte adhesion to the retinal vasculature.[2] Hyperglycemia, a hallmark of diabetes, activates the Rho/ROCK pathway, leading to endothelial dysfunction and damage.[2] PKC activation is also implicated in diabetic microvascular complications, including increased vascular permeability and angiogenesis. By inhibiting both ROCK and PKC, this compound can potentially mitigate these pathological processes.

G Hyperglycemia Hyperglycemia RhoA RhoA Hyperglycemia->RhoA TGF_beta TGF-β TGF_beta->RhoA TNF_alpha TNF-α TNF_alpha->RhoA VEGF VEGF VEGF->RhoA PKC PKC VEGF->PKC ROCK ROCK RhoA->ROCK Leukocyte_Adhesion Leukocyte Adhesion ROCK->Leukocyte_Adhesion Endothelial_Damage Endothelial Damage ROCK->Endothelial_Damage Vascular_Permeability Increased Vascular Permeability ROCK->Vascular_Permeability Angiogenesis Angiogenesis (Neovascularization) ROCK->Angiogenesis Fibrosis Fibrosis ROCK->Fibrosis PKC->Vascular_Permeability PKC->Angiogenesis AR13503 This compound AR13503->ROCK AR13503->PKC

Figure 1: Simplified signaling pathway of this compound action in PDR.

Quantitative Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating this compound in the Oxygen-Induced Retinopathy (OIR) mouse model. This model is highly relevant for studying the neovascularization component of PDR.

Treatment GroupDosageRoute of AdministrationEndpointResultReference
Vehicle Control-IntraperitonealRetinal NeovascularizationBaseline[1]
AfliberceptNot SpecifiedIntraperitonealRetinal Neovascularization~55% reduction vs. Vehicle[1]
This compound + Aflibercept1.25 mg/kg/dayIntraperitonealRetinal Neovascularization~75% reduction vs. Vehicle[1]

Note: Currently, there is no publicly available quantitative data on the efficacy of this compound in the Streptozotocin (STZ)-induced diabetic mouse model. The data presented above is from the OIR model.

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a robust and widely used model to study retinal neovascularization.

G cluster_0 Experimental Workflow: OIR Model P0 P0 Birth P7 P7 Hyperoxia Exposure (75% O2) P0->P7 Normoxia P12 P12 Return to Normoxia Treatment Initiation P7->P12 5 days P17 P17 Peak Neovascularization Sacrifice & Analysis P12->P17 5 days

Figure 2: Experimental workflow for the OIR mouse model.

Materials:

  • C57BL/6J mouse pups and nursing dams

  • Oxygen chamber with an oxygen controller

  • This compound

  • Vehicle control (e.g., sterile saline or as specified by the compound supplier)

  • Aflibercept (optional, as a positive control)

  • Isolectin B4 (for retinal flat mount staining)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Protocol:

  • Induction of Retinopathy:

    • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into an oxygen chamber with 75% oxygen.[1]

    • Maintain the hyperoxic condition for 5 days until P12.[1]

    • On P12, return the mice to room air (normoxia). This sudden shift to relative hypoxia induces retinal neovascularization.[1]

  • Drug Administration:

    • Starting on P12, administer this compound (e.g., 1.25 mg/kg/day) or vehicle control via intraperitoneal injection once daily for 5 consecutive days.[1]

    • A positive control group can be treated with an anti-VEGF agent like aflibercept.[1]

  • Tissue Collection and Analysis:

    • On P17, at the peak of neovascularization, euthanize the mice.

    • Enucleate the eyes and fix them in 4% PFA for 1-2 hours.

    • Dissect the retinas in PBS.

    • Stain the retinal flat mounts with a vascular endothelial cell marker, such as fluorescently labeled isolectin B4, to visualize the vasculature.

    • Capture images of the retinal flat mounts using a fluorescence microscope.

    • Quantify the area of neovascularization using image analysis software (e.g., ImageJ). The neovascular tufts are typically found at the junction of the vascularized and avascular retina.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

The STZ model mimics the hyperglycemic state of diabetes, leading to many of the pathological changes seen in diabetic retinopathy.

G cluster_1 Experimental Workflow: STZ Model Induction Diabetes Induction (STZ Injection) Hyperglycemia Hyperglycemia Confirmation (Blood Glucose >250 mg/dL) Induction->Hyperglycemia ~72 hours Treatment Treatment Period (this compound or Vehicle) Hyperglycemia->Treatment Weeks to Months Analysis Endpoint Analysis (e.g., Retinal Vasculature, Permeability) Treatment->Analysis

Figure 3: Experimental workflow for the STZ-induced diabetic retinopathy model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile and cold

  • Blood glucose meter and test strips

  • This compound

  • Vehicle control

  • Anesthesia (e.g., ketamine/xylazine)

  • Fluorescein (B123965) isothiocyanate (FITC)-dextran (for vascular permeability assessment)

  • Evans blue dye (for vascular permeability assessment)

Protocol:

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours before STZ injection.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150-180 mg/kg) or multiple low doses (e.g., 50-60 mg/kg for 5 consecutive days). The multiple low-dose regimen is often preferred as it can reduce mortality and better mimic the gradual onset of type 1 diabetes.

    • Provide the mice with 10% sucrose (B13894) water for the first 24 hours after STZ injection to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after the final STZ injection and then weekly.

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Drug Administration:

    • After the establishment of sustained hyperglycemia, begin treatment with this compound or vehicle control.

    • The route of administration (e.g., intraperitoneal, intravitreal, or oral gavage) and the dosing regimen will depend on the experimental design and the pharmacokinetic properties of the compound.

  • Assessment of Diabetic Retinopathy:

    • After a predetermined duration of diabetes (e.g., 8-16 weeks or longer), various endpoints can be assessed.

    • Retinal Vascular Leakage: This can be measured using the Evans blue method or by fluorescein angiography.

      • Evans Blue Assay: Inject Evans blue dye intravenously, allow it to circulate, and then perfuse the animal with saline to remove intravascular dye. Dissect the retinas and measure the extravasated dye spectrophotometrically.

    • Retinal Neovascularization: While less common in the STZ model compared to the OIR model, neovascularization can be assessed by histology on retinal cross-sections or by preparing retinal flat mounts and staining with vascular markers.

    • Acellular Capillaries and Pericyte Loss: These are hallmarks of early diabetic retinopathy and can be quantified from retinal digests or flat mounts stained with periodic acid-Schiff (PAS) and hematoxylin.

Conclusion

The OIR and STZ mouse models are valuable tools for investigating the pathophysiology of proliferative diabetic retinopathy and for evaluating novel therapeutic agents like this compound. The provided protocols offer a framework for conducting such studies. The quantitative data from the OIR model suggests that this compound, particularly in combination with anti-VEGF therapy, holds promise for the treatment of PDR. Further investigation in the STZ model would provide a more comprehensive understanding of its therapeutic potential in a hyperglycemic environment. Researchers should carefully consider the specific aspects of PDR they wish to study when choosing the appropriate animal model and endpoints for their experiments.

References

Application Notes and Protocols for (R)-AR-13503 Sustained-Release Implant in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the (R)-AR-13503 sustained-release implant for preclinical animal research, focusing on its application in studies of retinal diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Detailed protocols for handling, administration, and analysis are provided to ensure consistent and reproducible results.

Introduction to this compound Sustained-Release Implant

The this compound sustained-release implant is a biodegradable drug delivery system designed for long-term, controlled release of this compound, a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC).[1][2][3] Developed for intravitreal administration, the implant is composed of a proprietary polyesteramide (PEA) polymer that demonstrates excellent compatibility with this compound and provides near zero-order drug release.[2][4] Preclinical studies have demonstrated that the implant can deliver therapeutic concentrations of this compound to the retina and retinal pigment epithelium (RPE)/choroid for a period of 5 to 6 months with minimal systemic exposure.[1][5]

The dual inhibition of ROCK and PKC by this compound targets multiple pathways involved in the pathogenesis of retinal diseases, including angiogenesis, vascular permeability, and fibrosis.[5][6] This multi-targeted approach suggests its potential as a monotherapy or as an adjunct to existing treatments for nAMD and DME.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting two key signaling pathways: the Rho/Rho kinase (ROCK) pathway and the Protein Kinase C (PKC) pathway.

Rho/ROCK Signaling Pathway in Angiogenesis

The Rho/ROCK signaling pathway is a critical regulator of cellular processes involved in angiogenesis, the formation of new blood vessels, which is a hallmark of nAMD and proliferative diabetic retinopathy.[7][8] Vascular endothelial growth factor (VEGF) activates the small GTPase RhoA, which in turn activates ROCK.[7][8] ROCK activation leads to a cascade of events that promote endothelial cell migration, proliferation, and survival, all of which are essential for angiogenesis.[7] By inhibiting ROCK, this compound can disrupt these processes and suppress pathological neovascularization.[3]

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to RhoA_GDP RhoA-GDP (Inactive) VEGFR2->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P AR13503 This compound AR13503->ROCK Inhibits Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers Cell_Migration Endothelial Cell Migration & Proliferation Stress_Fibers->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis

VEGF-mediated Rho/ROCK signaling in angiogenesis.
PKC Signaling and Retinal Pigment Epithelium (RPE) Barrier Function

The integrity of the outer blood-retinal barrier (oBRB), maintained by tight junctions between RPE cells, is compromised in DME, leading to macular edema.[5][9] Protein Kinase C (PKC) is a family of enzymes that, when activated, can disrupt the organization of tight junction proteins like ZO-1 and occludin, thereby increasing paracellular permeability.[9] By inhibiting PKC, this compound helps to preserve the barrier function of the RPE, reducing fluid leakage into the retina.[3]

Diabetic_Stimuli Diabetic Stimuli (e.g., high glucose) PKC PKC Diabetic_Stimuli->PKC Activates TJ_Disruption Tight Junction Disruption (ZO-1, Occludin) PKC->TJ_Disruption AR13503 This compound AR13503->PKC Inhibits RPE_Barrier RPE Barrier Integrity AR13503->RPE_Barrier Maintains Increased_Permeability Increased RPE Permeability TJ_Disruption->Increased_Permeability Macular_Edema Macular Edema Increased_Permeability->Macular_Edema

PKC signaling in RPE barrier function.

Data Presentation: Preclinical Animal Studies

The following tables summarize key quantitative data from preclinical studies of the this compound sustained-release implant.

Table 1: In Vitro Activity of this compound
AssayCell TypeEndpointResult
Tube FormationHUVECIC5021 nM[3]
RPE Barrier FunctionPrimary Porcine RPETER Increase200% at 400 nM[3]
Table 2: In Vivo Pharmacokinetics in Rabbits (Single Intravitreal Implant)[1]
Time PointRetina Conc. (ng/g)RPE/Choroid Conc. (ng/g)Aqueous Humor Conc. (ng/mL)Vitreous Humor Conc. (ng/mL)Plasma Conc. (ng/mL)
Month 1>150>150<30<30<0.1
Month 3>150>150<30<30<0.1
Month 5>150>150<30<30<0.1
Month 6Gradual DeclineGradual Decline<30<30<0.1

Concentrations in other ocular tissues (cornea, lens, iris/ciliary body, conjunctiva) did not exceed 20% of the concentrations in the retina and RPE/choroid.[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the this compound sustained-release implant in rabbits, a common animal model for ophthalmic research.

Protocol for Preparation of this compound Implant for Intravitreal Injection

This protocol outlines the steps for the aseptic preparation of the implant for administration.

start Start sterile_field Prepare Sterile Field start->sterile_field inspect_package Inspect Sterile Packaging sterile_field->inspect_package open_package Open Packaging Aseptically inspect_package->open_package load_implant Load Implant into Applicator open_package->load_implant inspect_applicator Inspect Applicator and Implant load_implant->inspect_applicator ready Ready for Injection inspect_applicator->ready

Workflow for implant preparation.

Materials:

  • This compound sustained-release implant in sterile packaging

  • Sterile intravitreal injection applicator (e.g., 27-gauge)

  • Sterile gloves

  • Sterile field (drape)

  • Laminar flow hood or other aseptic environment

Procedure:

  • Prepare a sterile field: Within a laminar flow hood or other controlled aseptic environment, lay out a sterile drape.

  • Don sterile gloves.

  • Inspect the implant packaging: Visually inspect the sterile packaging of the implant for any signs of damage or compromise to the sterile barrier. Do not use if the packaging is damaged.

  • Open the packaging: Aseptically open the outer packaging and introduce the inner sterile container onto the sterile field.

  • Load the implant: Following the manufacturer's instructions for the specific applicator, carefully and aseptically transfer the implant from its sterile container into the injection applicator. Ensure the implant is correctly seated within the needle of the applicator.

  • Inspect the loaded applicator: Visually inspect the needle of the applicator to confirm the presence and integrity of the implant.

  • Maintain sterility: Keep the loaded applicator on the sterile field until the moment of injection.

Protocol for Intravitreal Injection in Rabbits

This protocol details the procedure for administering the this compound implant into the vitreous of a rabbit eye.

Materials:

  • Loaded this compound implant applicator

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Mydriatic agent (e.g., tropicamide, phenylephrine)

  • 5% Povidone-iodine solution

  • Sterile saline solution

  • Eyelid speculum

  • Sterile cotton-tipped applicators

  • Calipers

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit using an approved institutional protocol (e.g., intramuscular injection of ketamine and xylazine).

    • Place the anesthetized animal on a surgical platform.

    • Instill one to two drops of a mydriatic agent to dilate the pupil.

    • Apply a topical anesthetic to the ocular surface.

  • Surgical Site Sterilization:

    • Gently clean the periocular skin and eyelashes with a sterile cotton-tipped applicator soaked in 5% povidone-iodine solution.

    • Instill one to two drops of 5% povidone-iodine solution directly onto the conjunctiva and leave for at least one minute.

    • Rinse the eye with sterile saline solution.

    • Insert a sterile eyelid speculum to ensure adequate exposure of the globe.

  • Implantation:

    • Using calipers, measure approximately 1.5-2.0 mm posterior to the limbus in the superotemporal quadrant to identify the injection site.

    • Hold the loaded implant applicator perpendicular to the scleral surface.

    • Gently insert the needle through the sclera into the vitreous cavity.

    • Depress the applicator plunger to release the implant into the mid-vitreous.

    • Withdraw the needle from the eye.

  • Post-Procedure:

    • Immediately apply gentle pressure to the injection site with a sterile cotton-tipped applicator to minimize any potential reflux.

    • Remove the eyelid speculum.

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Monitor the animal during recovery from anesthesia.

    • Post-operative analgesics should be administered as per the approved institutional animal care protocol.

Protocol for Ocular Tissue Sample Collection and Preparation for LC/MS/MS Analysis

This protocol describes the collection of ocular tissues and their preparation for the quantification of this compound.

Materials:

  • Surgical instruments for enucleation (forceps, scissors)

  • Liquid nitrogen

  • Cryovials

  • Homogenizer

  • Microcentrifuge tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (Protein precipitation solution)

  • Internal standard (stable isotope-labeled AR-13503, if available)

Procedure:

  • Euthanasia and Enucleation:

    • At the designated time point, euthanize the animal according to the approved institutional protocol.

    • Immediately enucleate the eyeball using sterile surgical instruments.

  • Tissue Dissection and Collection:

    • On a cold surface, carefully dissect the eyeball to isolate the following tissues:

      • Aqueous humor (aspirate with a fine gauge needle)

      • Vitreous humor

      • Retina

      • RPE/Choroid complex

      • Cornea

      • Lens

      • Iris/ciliary body

    • Place each tissue sample into a pre-weighed, labeled cryovial.

    • Immediately flash-freeze the samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation for LC/MS/MS:

    • Aqueous and Vitreous Humor:

      • Thaw the humor samples on ice.

      • In a microcentrifuge tube, add a known volume of the humor sample.

      • Add the internal standard.

      • Add three volumes of ice-cold protein precipitation solution.

      • Vortex for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube for LC/MS/MS analysis.

    • Solid Tissues (Retina, RPE/Choroid, etc.):

      • Determine the weight of the frozen tissue.

      • Add a sufficient volume of cold PBS to the tissue in a homogenization tube.

      • Homogenize the tissue on ice until a uniform suspension is achieved.

      • Transfer a known volume of the homogenate to a microcentrifuge tube.

      • Proceed with the protein precipitation steps as described for the humor samples (steps 3b-3e).

LC/MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry. Method optimization and validation are required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of this compound from endogenous matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. These transitions must be determined empirically.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations of this compound prepared in the corresponding tissue matrix.

  • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and biological samples. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All animal procedures must be conducted in accordance with an approved protocol from the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for (R)-AR-13503 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503 is the active metabolite of Netarsudil (AR-13324), a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1] This dual inhibitory action makes this compound a promising therapeutic candidate for ocular diseases characterized by neovascularization and increased vascular permeability, such as diabetic retinopathy and age-related macular degeneration. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound based on available preclinical data.

Data Presentation

In Vivo Efficacy of this compound in a Mouse Model of Oxygen-Induced Retinopathy (OIR)
Animal ModelAdministration RouteDosageFrequencyDurationEfficacy
C57BL/6 Mouse (OIR)Intraperitoneal (i.p.)1.25 mg/kgOnce daily5 daysDetected in mouse retinas; Reduced neovascularization by ~75% when used in combination with aflibercept.[1]
Ocular Tissue Distribution of this compound Sustained-Release Intravitreal Implant
Animal ModelImplant DoseDuration of ReleaseKey Findings
Rabbit, MinipigNot specified5-6 monthsTherapeutic concentrations achieved and maintained in the retina and RPE/choroid; Negligible systemic exposure.

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting two key signaling pathways involved in angiogenesis and vascular permeability: the ROCK and PKC pathways.

ROCK Signaling Pathway Inhibition

ROCK_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain (MLC) Myosin Light Chain (MLC) Actin Cytoskeleton Actin Cytoskeleton Stress Fiber Formation Stress Fiber Formation Actin Cytoskeleton->Stress Fiber Formation Increased Cell Contractility Increased Cell Contractility Stress Fiber Formation->Increased Cell Contractility Increased Endothelial Permeability Increased Endothelial Permeability Increased Cell Contractility->Increased Endothelial Permeability ROCK->Myosin Light Chain Phosphatase (MLCP) Inhibits Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Phosphorylates AR-13503 AR-13503 AR-13503->ROCK Inhibits MLCP MLCP MLCP->Myosin Light Chain Dephosphorylates Myosin Light Chain->Actin Cytoskeleton

Caption: Inhibition of the ROCK signaling pathway by this compound.

PKC Signaling Pathway Inhibition in Angiogenesis

PKC_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Diacylglycerol (DAG) Diacylglycerol (DAG) VEGFR2->Diacylglycerol (DAG) Activates PKC PKC Diacylglycerol (DAG)->PKC Activates ERK1/2 ERK1/2 Endothelial Cell Proliferation Endothelial Cell Proliferation ERK1/2->Endothelial Cell Proliferation Akt Akt Endothelial Cell Migration Endothelial Cell Migration Akt->Endothelial Cell Migration Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Endothelial Cell Migration->Angiogenesis PKC->ERK1/2 PKC->Akt AR-13503 AR-13503 AR-13503->PKC Inhibits

Caption: Inhibition of the PKC signaling pathway by this compound.

Experimental Protocols

Experimental Workflow: Efficacy Study in Oxygen-Induced Retinopathy (OIR) Mouse Model

OIR_Workflow P7 C57BL/6 Mice P7 C57BL/6 Mice 75% Oxygen (P7-P12) 75% Oxygen (P7-P12) P7 C57BL/6 Mice->75% Oxygen (P7-P12) Room Air (P12-P17) Room Air (P12-P17) 75% Oxygen (P7-P12)->Room Air (P12-P17) Daily i.p. Injection (P12-P17) Daily i.p. Injection (P12-P17) Room Air (P12-P17)->Daily i.p. Injection (P12-P17) Retinal Tissue Harvest (P17) Retinal Tissue Harvest (P17) Daily i.p. Injection (P12-P17)->Retinal Tissue Harvest (P17) Analysis Analysis Retinal Tissue Harvest (P17)->Analysis

Caption: Workflow for OIR efficacy study.

Protocol 1: Intraperitoneal Administration of this compound in Mice

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • 1 mL syringes with 27-30 gauge needles

  • Animal scale

2. Formulation Preparation (Example for a 1.25 mg/mL solution): a. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). b. To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL stock solution to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again. d. Add 500 µL of sterile saline to bring the final volume to 1 mL and vortex until the solution is clear. Note: The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

3. Animal Dosing: a. Weigh each mouse accurately to determine the correct volume of the drug solution to inject. b. The dosage is 1.25 mg/kg. Therefore, for a 20g mouse, the dose would be 0.025 mg. c. If the concentration of the formulation is 1.25 mg/mL, a 20g mouse would receive a 20 µL injection. d. Restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

Protocol 2: Intravitreal Injection of this compound Sustained-Release Implant in Rabbits

1. Materials:

  • This compound sustained-release implant

  • Custom injector system for the implant

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Povidone-iodine solution (5%)

  • Eyelid speculum

  • Sterile surgical gloves and drapes

  • Anesthetic for rabbit (e.g., ketamine/xylazine cocktail)

  • Topical antibiotic ointment

2. Animal Preparation: a. Anesthetize the rabbit according to institutional guidelines. b. Place the rabbit in a stereotaxic frame or on a surgical table to stabilize the head. c. Apply a topical anesthetic to the cornea. d. Disinfect the periocular area with povidone-iodine solution. e. Place a sterile eyelid speculum to keep the eye open.

3. Intravitreal Implantation: a. Load the this compound implant into the custom injector system. b. The injection site is typically 1-2 mm posterior to the limbus in the superotemporal quadrant. c. Carefully insert the needle of the injector through the sclera at a 45-degree angle, directed towards the center of the vitreous cavity to avoid the lens. d. Depress the plunger to release the implant into the vitreous. e. Slowly withdraw the needle. f. Apply gentle pressure to the injection site with a sterile cotton swab to prevent vitreous leakage. g. Apply a topical antibiotic ointment to the eye to prevent infection.

4. Post-operative Care: a. Monitor the animal for any signs of pain, inflammation, or infection. b. Administer analgesics as required, following veterinary and institutional protocols.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neovascular ocular diseases. The provided protocols for intraperitoneal and intravitreal administration in preclinical models offer a foundation for further research and development. The dual inhibition of ROCK and PKC pathways presents a novel mechanism of action that may offer advantages over existing therapies. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term efficacy and safety of this compound in various in vivo models.

References

Application Notes and Protocols for Studying Retinal Pigment Epithelium (RPE) Barrier Function using (R)-AR-13503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium (RPE) forms the outer blood-retinal barrier (oBRB), a critical interface for maintaining retinal homeostasis. Dysfunction of the RPE barrier is implicated in the pathogenesis of several retinal diseases, including age-related macular degeneration (AMD) and diabetic macular edema (DME).[1] (R)-AR-13503 is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase C (PKC), key regulators of cell adhesion and cytoskeletal dynamics.[1] This document provides detailed application notes and protocols for utilizing this compound to study and enhance RPE barrier function in vitro.

Mechanism of Action

This compound enhances RPE barrier function primarily through the inhibition of ROCK and PKC signaling pathways. These kinases are involved in the regulation of the actin cytoskeleton and the assembly and stability of tight junctions, which are essential for maintaining the integrity of the RPE monolayer.

  • ROCK Signaling: The RhoA/ROCK pathway is a critical regulator of actomyosin (B1167339) contractility. Inhibition of ROCK by this compound is proposed to reduce the phosphorylation of myosin light chain (MLC), leading to a decrease in cytoskeletal tension. This relaxation of the actin cytoskeleton is thought to promote the localization and stabilization of tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin at the cell periphery, thereby strengthening the paracellular barrier.

  • PKC Signaling: Various PKC isoforms are expressed in RPE cells and are involved in the regulation of tight junction permeability.[2] Inhibition of specific PKC isoforms by this compound may prevent the disassembly of tight junction complexes and promote their maintenance, contributing to the enhancement of the RPE barrier.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from in vitro studies.

Table 1: Effect of this compound on RPE Barrier Function

ParameterCell TypeConcentration of this compoundResultReference
Transepithelial Electrical Resistance (TER)Primary Porcine RPE400 nM200% increase in TER[2]

Table 2: Anti-Angiogenic Activity of this compound

AssayCell TypeIC50Reference
HUVEC Tube FormationHuman Umbilical Vein Endothelial Cells21 nM[2]

Mandatory Visualizations

G cluster_0 ROCK Signaling Pathway cluster_1 PKC Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes TJ_Disruption Tight Junction Disruption Actomyosin_Contraction->TJ_Disruption Leads to Barrier_Enhancement RPE Barrier Enhancement PKC PKC TJ_Proteins Tight Junction Proteins (ZO-1, Occludin) PKC->TJ_Proteins Phosphorylates & Modulates TJ_Assembly Tight Junction Assembly & Stability TJ_Proteins->TJ_Assembly TJ_Assembly->Barrier_Enhancement AR13503 This compound AR13503->ROCK Inhibits AR13503->PKC Inhibits

Caption: Signaling pathway of this compound in RPE cells.

G cluster_culture Primary Porcine RPE Cell Culture cluster_treatment Treatment cluster_assessment Barrier Function Assessment A Isolate RPE cells from porcine eyes B Culture cells on Transwell inserts A->B C Establish polarized monolayer (2 weeks) B->C D Treat with this compound (e.g., 400 nM) or vehicle C->D E Measure Transepithelial Electrical Resistance (TEER) D->E F Perform Permeability Assay (e.g., with fluorescent dextrans) D->F G Analyze Tight Junction Proteins (Immunofluorescence/Western Blot) D->G

Caption: Experimental workflow for RPE barrier function assay.

Experimental Protocols

Primary Porcine RPE Cell Culture

This protocol is adapted from established methods for isolating and culturing primary porcine RPE cells for barrier function studies.

Materials:

  • Fresh porcine eyes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Laminin-coated culture flasks and Transwell inserts

Procedure:

  • Isolation:

    • Dissect the anterior segment of the porcine eye and remove the vitreous humor and retina.

    • Incubate the posterior eyecup with Trypsin-EDTA solution to detach the RPE cell sheet.

    • Collect the RPE cell suspension and neutralize the trypsin with DMEM containing 10% FBS.

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

  • Culture:

    • Seed the isolated RPE cells onto laminin-coated culture flasks.

    • Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Once confluent, passage the cells using Trypsin-EDTA.

  • Seeding on Transwell Inserts:

    • Coat Transwell inserts with laminin.

    • Seed the primary RPE cells onto the apical side of the inserts at a high density.

    • Culture for at least two weeks to allow for polarization and the formation of a tight monolayer, as indicated by the development of high transepithelial electrical resistance (TER).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the RPE cell monolayer.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Sterile PBS or culture medium

Procedure:

  • Equilibrate the culture plates to room temperature before measurement.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell insert, ensuring the electrodes are not touching the cell monolayer.

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank Transwell insert (without cells) containing the same medium.

  • Calculate the TEER value by subtracting the resistance of the blank from the resistance of the cell monolayer and multiplying by the surface area of the Transwell insert (Ω·cm²).

    • TEER (Ω·cm²) = (R_sample - R_blank) x Area (cm²)

Immunofluorescence Staining for Tight Junction Proteins (ZO-1 and Occludin)

This protocol allows for the visualization of the localization and organization of tight junction proteins.

Materials:

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin)

  • Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fix the RPE cell monolayers on Transwell membranes with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies against ZO-1 and Occludin overnight at 4°C.

  • Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Cut the membrane from the Transwell insert and mount it on a glass slide with mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

Western Blot Analysis for Tight Junction Proteins

This protocol is used to quantify the expression levels of tight junction proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin, and an antibody for a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the RPE cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with primary antibodies against ZO-1, Occludin, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of RPE barrier function. Its ability to enhance TER in vitro suggests its potential for studying therapeutic strategies aimed at restoring the outer blood-retinal barrier in various retinal diseases. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of RPE biology and pathophysiology.

References

Application Notes and Protocols for Screening (R)-AR-13503 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503, the active metabolite of Netarsudil, is a potent inhibitor of Rho kinase (ROCK) and Protein Kinase C (PKC).[1][2][3][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and contraction, primarily through its effects on the actin cytoskeleton.[6] Dysregulation of this pathway is implicated in numerous diseases, making ROCK inhibitors like this compound promising therapeutic agents.

These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the activity of this compound. The assays are designed to assess its effects on direct ROCK activity, upstream RhoA activation, and downstream cellular functions such as angiogenesis, cell barrier integrity, and cytoskeletal organization.

Signaling Pathway Overview

The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal dynamics. Upon activation by upstream signals, the small GTPase RhoA transitions from an inactive GDP-bound state to an active GTP-bound state.[7] Active RhoA then binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates multiple substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inactivation of myosin light chain (MLC) phosphatase.[8][9] This results in an increase in phosphorylated MLC and subsequent actin-myosin-driven cell contraction and stress fiber formation. This compound exerts its effects by directly inhibiting ROCK activity.

RhoA_ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MYPT1_p p-MYPT1 ROCK->MYPT1_p Phosphorylates p_MLC Phosphorylated Myosin Light Chain (p-MLC) Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cellular_Responses Cellular Responses (Contraction, Migration, etc.) Actin_Cytoskeleton->Cellular_Responses AR_13503 This compound AR_13503->ROCK Inhibits MYPT1_p->p_MLC Inhibits MLC Phosphatase

Figure 1: RhoA/ROCK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound activity in various cell-based assays.

Assay TypeCell Line/ModelParameterValueReference
Angiogenesis HUVEC Tube FormationIC5021 nM[5][10][11]
Cell Barrier Function Primary Porcine RPETER Increase200% at 400 nM[10][11]
Cell Proliferation Human Corneal Endothelial CellsProliferation IncreaseSignificant at 10 µM[12]
Neuroprotection Retinal Detachment ModelAxon Retraction ReductionEffective at 0.5 µM - 1 µM[5]

Experimental Protocols

ROCK Activity Assay (MYPT1 Phosphorylation)

This assay quantitatively measures the ability of this compound to inhibit ROCK kinase activity in cell lysates by detecting the phosphorylation of a key ROCK substrate, MYPT1, at Threonine 696 (Thr696). Commercially available ELISA-based kits are recommended for this protocol.[9][13][14]

Workflow:

ROCK_Activity_Assay_Workflow cluster_workflow ROCK Activity Assay Workflow A 1. Cell Lysis & Protein Quantification B 2. Kinase Reaction (Lysate + ATP + this compound) A->B C 3. Transfer to MYPT1-coated Plate B->C D 4. Detection with anti-pMYPT1 Ab C->D E 5. Add HRP-conjugated Secondary Ab D->E F 6. Add Substrate & Measure Absorbance E->F

Figure 2: Workflow for the ROCK Activity Assay.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, HeLa, or relevant cell line) in a 96-well plate and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 1-2 hours).

    • Include a positive control for ROCK activation, such as lysophosphatidic acid (LPA), if necessary.

  • Cell Lysis:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold 1X Assay/Lysis Buffer (as provided in a commercial kit or a standard RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize all samples to the same protein concentration with 1X Assay/Lysis Buffer.

  • Kinase Reaction:

    • To each well of the MYPT1-coated plate, add the normalized cell lysate.

    • Initiate the kinase reaction by adding ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Immunodetection:

    • Wash the wells three times with 1X Wash Buffer.

    • Add the anti-phospho-MYPT1 (Thr696) antibody diluted in blocking buffer to each well.[9]

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the wells three times with 1X Wash Buffer.

    • Add the HRP-conjugated secondary antibody.[9]

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 1X Wash Buffer.

  • Data Acquisition:

    • Add a chromogenic substrate (e.g., TMB) to each well and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of ROCK inhibition for each concentration of this compound relative to the vehicle control.

RhoA Activation Pull-Down Assay

This assay measures the level of active, GTP-bound RhoA in cells treated with this compound. While this compound directly inhibits ROCK, assessing the upstream RhoA activity can provide insights into potential feedback mechanisms or off-target effects. The protocol is based on the high affinity of the Rho-binding domain (RBD) of Rhotekin for GTP-bound RhoA.[15][16]

Workflow:

RhoA_Activation_Assay_Workflow cluster_workflow RhoA Activation Assay Workflow A 1. Cell Lysis B 2. Incubate Lysate with Rhotekin-RBD Agarose (B213101) Beads A->B C 3. Pellet Beads & Wash B->C D 4. Elute Bound Proteins C->D E 5. SDS-PAGE & Western Blot D->E F 6. Detect with anti-RhoA Antibody E->F

Figure 3: Workflow for the RhoA Activation Pull-Down Assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in 10 cm plates.

    • Treat cells with this compound and a vehicle control.

    • Optional: Include positive (GTPγS) and negative (GDP) controls for the pull-down assay.

  • Cell Lysis:

    • Follow the same lysis procedure as in the ROCK Activity Assay (Protocol 1, Step 2).

  • Pull-Down of Active RhoA:

    • Normalize cell lysates to the same protein concentration (typically 0.5-1 mg of total protein).

    • Add Rhotekin-RBD agarose beads to each lysate sample.[15][17]

    • Incubate at 4°C for 1 hour with gentle agitation.

    • Pellet the beads by centrifugation at 5,000 x g for 1 minute.[18]

    • Carefully aspirate the supernatant.

    • Wash the bead pellet three times with 1X Assay Buffer.

  • Western Blot Analysis:

    • Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.

    • Centrifuge to pellet the agarose beads and load the supernatant onto a polyacrylamide gel.

    • Also, load a small amount of the total cell lysate to measure the total RhoA expression.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against RhoA overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. The level of active RhoA is expressed as the ratio of the pull-down signal to the total RhoA signal in the lysate.

HUVEC Tube Formation Assay (Angiogenesis)

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix.[19]

Protocol:

  • Plate Coating:

    • Thaw growth factor-reduced Matrigel at 4°C overnight.

    • Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-80% confluency.

    • Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

    • Plate 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.

    • Add various concentrations of this compound and a vehicle control to the respective wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[19]

    • Monitor tube formation periodically using a light microscope.

    • Capture images of the tube network in each well.

  • Quantification:

    • The extent of tube formation can be quantified by measuring parameters such as:

      • Total tube length

      • Number of branch points

      • Number of loops

    • This can be done manually or using automated image analysis software (e.g., ImageJ with an angiogenesis plugin).

    • Calculate the percentage of inhibition of tube formation for each concentration of this compound compared to the vehicle control.

Choroidal Sprouting Assay (Ex Vivo Angiogenesis)

This ex vivo assay provides a more physiologically relevant model of microvascular angiogenesis by using choroidal explants from mice. It assesses the effect of this compound on the sprouting of new microvessels from the existing vasculature.[20][21][22]

Protocol:

  • Choroid Explant Isolation:

    • Euthanize a C57BL/6J mouse and enucleate the eyes.

    • Under a dissecting microscope, make an incision at the corneal limbus and remove the cornea, lens, and retina.

    • Carefully peel the retinal pigment epithelium (RPE)/choroid/sclera complex.

    • Cut the complex into small pieces (approximately 1x1 mm).[3]

  • Explant Culture and Treatment:

    • Coat a 24-well plate with Matrigel as described in Protocol 3, Step 1.

    • Place one choroidal explant into each well.

    • Add a small volume of Matrigel on top of the explant and allow it to solidify.

    • Add endothelial cell growth medium to each well.

    • Treat the explants with various concentrations of this compound and a vehicle control.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

    • Change the medium every 2 days, reapplying the treatments.

    • Capture images of the sprouting microvessels from each explant every 1-2 days.

  • Quantification:

    • The area of choroidal sprouting can be quantified using image analysis software (e.g., ImageJ).[21][23]

    • Measure the area covered by the sprouts extending from the central explant.

    • Calculate the percentage of inhibition of sprouting for each concentration of this compound compared to the vehicle control.

Transepithelial Electrical Resistance (TER) Measurement

This assay measures the integrity of cell-cell junctions in a confluent monolayer of epithelial or endothelial cells. It is used to assess the ability of this compound to enhance cell barrier function.

Protocol:

  • Cell Culture on Transwell Inserts:

    • Seed cells (e.g., primary porcine RPE cells or ARPE-19) onto permeable Transwell inserts in a multi-well plate.

    • Culture the cells until they form a confluent monolayer. The formation of a stable, high TER may take several days to weeks.[10][11]

  • TER Measurement:

    • Use an epithelial voltohmmeter (EVOM) with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.[6][24]

    • Before measuring, allow the plate to equilibrate to room temperature for 15-20 minutes, as TER is temperature-sensitive.[2]

    • Place the shorter electrode in the apical compartment (inside the insert) and the longer electrode in the basolateral compartment (outside the insert). Ensure the electrodes are not touching the bottom of the well or the membrane of the insert.

    • Record the resistance reading for each well.

    • Measure the resistance of a blank Transwell insert without cells containing the same medium to subtract the background resistance.

  • Treatment and Data Analysis:

    • After obtaining a baseline TER reading, treat the cells with various concentrations of this compound and a vehicle control.

    • Measure the TER at different time points after treatment.

    • Calculate the net TER by subtracting the resistance of the blank insert from the resistance of the cell-covered insert.

    • Multiply the net resistance by the surface area of the Transwell membrane to express the TER in units of Ω·cm².

    • Report the change in TER as a percentage of the baseline or vehicle control.

Actin Cytoskeleton Staining

This protocol allows for the visualization of changes in the actin cytoskeleton, such as the dissolution of stress fibers, which is a hallmark of ROCK inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound and a vehicle control for an appropriate duration.

  • Fixation and Permeabilization:

    • Fix the cells with 3-4% formaldehyde (B43269) in PBS for 10-20 minutes at room temperature.[25]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[25]

    • Wash the cells twice with PBS.

  • Staining:

    • Incubate the cells with a fluorescently conjugated phalloidin (B8060827) solution (e.g., Phalloidin-iFluor 488) diluted in PBS containing 1% BSA for 20-30 minutes at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Qualitatively or quantitatively assess the changes in actin stress fibers and overall cell morphology.

References

Application Notes and Protocols for (R)-AR-13503 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-AR-13503, an active metabolite of Netarsudil, is a potent inhibitor of Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] It is utilized in research settings to investigate cellular processes regulated by these kinases, including cell shape, movement, and angiogenesis.[1][3] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms AR-13503, AR-11324 metabolite[1]
Molecular Formula C₁₉H₁₉N₃O₂[1][4]
Molecular Weight 321.38 g/mol [1]
Appearance Solid powder[1]
Purity >98% (refer to Certificate of Analysis)[1]

Solubility and Storage

Proper solubilization and storage are crucial for maintaining the stability and activity of this compound.

ParameterRecommendationReference
Solubility Soluble in DMSO. Insoluble in water.[1]
Storage of Solid Compound Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1]
Stock Solution Storage Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C or -80°C.[1][3]
Shelf Life (Stock Solution) >2 years if stored properly at -20°C. Up to 2 years at -80°C and 1 year at -20°C.[1][3]
Handling Shipped at ambient temperature. Stable for several weeks under normal shipping conditions.[1]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of the compound.

  • Dissolve: Add the appropriate volume of DMSO to the powder. Based on the molecular weight of 321.38 g/mol , the following table provides quick reference volumes for preparing various concentrations.

  • Vortex: Mix thoroughly by vortexing until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

  • Store: Store the aliquots at -20°C or -80°C for long-term use.

Stock Solution Preparation Guide (based on MW = 321.38)

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg3.11 mL
5 mM1 mg0.62 mL
10 mM1 mg0.31 mL
50 mM1 mg0.06 mL
Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Mix: Gently mix the working solution before adding it to the cells.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment.

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, a specific formulation may be required to ensure bioavailability and minimize toxicity. The following is an example protocol for preparing a dosing solution.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for a 1 mL working solution): [3]

  • Initial Mixture: In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Use Fresh: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[3]

Signaling Pathway and Experimental Workflow

This compound is a known inhibitor of the ROCK/LIMK/cofilin signaling pathway, which plays a crucial role in regulating cell shape and motility.

cluster_pathway ROCK Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Cofilin->Actin Regulates Dynamics AR13503 This compound AR13503->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by this compound.

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

cluster_workflow Stock Solution Preparation Workflow start Start: this compound Powder weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock store->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-AR-13503 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (R)-AR-13503 in cell culture experiments. This compound is a potent inhibitor of Rho-associated kinase (ROCK) and Protein Kinase C (PKC), making it a valuable tool in various research areas, particularly in ophthalmology and regenerative medicine.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of Netarsudil (AR-13324) and functions as a potent inhibitor of both Rho-associated kinase (ROCK) and Protein Kinase C (PKC).[1] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, migration, and contraction by modulating the actin cytoskeleton.[5] By inhibiting ROCK, this compound can influence these cellular processes.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-type and application-dependent. Based on published studies, a broad starting range to consider is 10 nM to 10 µM. For instance, an IC50 of 21 nM has been reported for the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) tube formation, while concentrations around 400 nM have been shown to enhance the barrier function of primary porcine retinal pigment epithelium (RPE) cells.[6][7] In studies on primary human corneal endothelial cells, concentrations of 1 µM and 10 µM demonstrated proliferative effects.

Q3: How should I prepare and store a stock solution of this compound?

A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). To maintain stability, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Q4: How can I confirm that this compound is active in my cell culture system?

A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of downstream targets of ROCK. A western blot analysis showing a decrease in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2) upon treatment is a strong indicator of ROCK inhibition.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death or Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment starting with a lower concentration range (e.g., 1 nM to 1 µM). Determine the IC50 value for your specific cell line.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control (media with solvent only).
No Observable Effect The concentration of this compound is too low.Gradually increase the concentration in your experiments. Refer to the data summary table for effective concentrations in similar cell types.
The compound has degraded.Ensure the stock solution was prepared and stored correctly. Use a fresh aliquot for your experiment.
Cell line is not sensitive to ROCK inhibition.Confirm the expression of ROCK1 and ROCK2 in your cell line. Consider using a positive control cell line known to be responsive to ROCK inhibitors.
Cells are detaching from the culture plate ROCK inhibition can affect cell adhesion.This can be a normal consequence of ROCK inhibition. If it's problematic, try coating the culture plates with an extracellular matrix protein (e.g., fibronectin, collagen) to enhance cell attachment.
Variability between experiments Inconsistent cell health or passage number.Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Cell cycle asynchrony.For some experiments, synchronizing the cells by methods like serum starvation may be necessary to reduce variability in the response to the inhibitor.[8][9][10][11][12]

Quantitative Data Summary

The following table summarizes effective concentrations of this compound reported in various in vitro studies. This data should serve as a starting point for your own optimization experiments.

Cell TypeAssayEffective ConcentrationObserved Effect
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation AssayIC50 = 21 nMInhibition of angiogenesis.[1][6][7][13]
Primary Porcine Retinal Pigment Epithelium (RPE) CellsTransepithelial Resistance (TER) Assay400 nM200% increase in TER, enhancing barrier function.[6][7]
Primary Human Corneal Endothelial Cells (CECs)Proliferation Assay1 µM - 10 µMIncreased cell proliferation.
Rod PhotoreceptorsAxon Retraction Assay0.5 µM - 1 mMReduction of axon retraction during retinal detachment.[1][13]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve and MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in complete culture medium. A typical starting range is from 20 µM down to 20 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Confirming ROCK Inhibition via Western Blotting

This protocol describes how to verify the on-target effect of this compound by measuring the phosphorylation of a key ROCK substrate, MYPT1.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-MYPT1, and an anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (based on your dose-response experiment) and a vehicle control for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 and the loading control. A decrease in the ratio of p-MYPT1/MYPT1 indicates ROCK inhibition.

Visualizations

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR RhoA_GDP RhoA_GDP GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP MLCP ROCK->MLCP Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates AR_13503 This compound AR_13503->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stress_Fibers Actin Stress Fibers, Cell Contraction, Adhesion Cofilin->Actin_Stress_Fibers Regulates (Depolymerization) p_MLC p-MLC MLCP->p_MLC Dephosphorylates MLC->p_MLC p_MLC->Actin_Stress_Fibers

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_optimization Phase 2: Concentration Optimization cluster_validation Phase 3: Target Validation cluster_functional Phase 4: Functional Assays Define_Objectives Define Experimental Objectives & Cell Line Prepare_Stock Prepare & Aliquot This compound Stock Define_Objectives->Prepare_Stock Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Prepare_Stock->Dose_Response Determine_IC50 Determine IC50 & Optimal Concentration Range Dose_Response->Determine_IC50 Western_Blot Western Blot for p-MYPT1/p-MLC2 Determine_IC50->Western_Blot Confirm_Inhibition Confirm On-Target ROCK Inhibition Western_Blot->Confirm_Inhibition Functional_Assay Perform Functional Assays (e.g., Migration, Adhesion) Confirm_Inhibition->Functional_Assay Analyze_Results Analyze & Interpret Functional Data Functional_Assay->Analyze_Results

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start Observe_Outcome Observe Experimental Outcome Start->Observe_Outcome High_Toxicity High Cell Toxicity? Observe_Outcome->High_Toxicity No_Effect No Observable Effect? Observe_Outcome->No_Effect Inconsistent_Results Inconsistent Results? Observe_Outcome->Inconsistent_Results Expected_Outcome Expected Outcome Achieved Observe_Outcome->Expected_Outcome  Success High_Toxicity->No_Effect No Lower_Concentration Lower Concentration Range & Check Solvent Toxicity High_Toxicity->Lower_Concentration Yes No_Effect->Inconsistent_Results No Increase_Concentration Increase Concentration & Verify Compound Integrity No_Effect->Increase_Concentration Yes Standardize_Protocol Standardize Cell Passage & Consider Cell Synchronization Inconsistent_Results->Standardize_Protocol Yes Inconsistent_Results->Expected_Outcome No Re-evaluate Re-evaluate Experiment Lower_Concentration->Re-evaluate Increase_Concentration->Re-evaluate Standardize_Protocol->Re-evaluate

References

Potential off-target effects of (R)-AR-13503

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-AR-13503.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the active metabolite of Netarsudil (B609535) and is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2][3][4] Its therapeutic effects in ophthalmology are primarily attributed to these on-target activities, which lead to increased trabecular meshwork outflow, reduced episcleral venous pressure, and decreased aqueous humor production.[5][6][7]

Q2: What are the known off-target effects of this compound?

As of the latest available data, a comprehensive public kinase selectivity profile for this compound against a broad panel of kinases has not been published. Therefore, a definitive list of off-target effects is not available. The primary known pharmacological activities are the inhibition of ROCK and PKC. Any unexpected experimental outcomes should be investigated to rule out potential off-target interactions.

Q3: Are there any known clinical side effects associated with the prodrug, Netarsudil, that could be indicative of off-target effects?

The most common adverse reaction observed in clinical trials of Netarsudil ophthalmic solution is conjunctival hyperemia.[7][8][9][10][11] This is considered a localized, on-target effect related to ROCK inhibition and vasodilation. Other reported ocular adverse events include corneal verticillata and conjunctival hemorrhage.[7][9] Systemic exposure to this compound following topical administration is very low, minimizing the risk of systemic off-target effects.[1][6]

Q4: How can I assess the potential for off-target effects of this compound in my experimental system?

To investigate potential off-target effects, it is recommended to perform a kinase selectivity profiling assay, such as a kinome scan. This will provide data on the inhibitory activity of this compound against a wide range of kinases. Additionally, phenotypic assays in relevant cell models can help to identify unexpected biological responses that may be due to off-target activities.

Data Presentation: Illustrative Kinase Selectivity Profile

Due to the absence of publicly available kinome scan data for this compound, the following table presents a hypothetical kinase selectivity profile. This table is for illustrative purposes only and is designed to demonstrate how such data would be presented to show high selectivity for the intended targets, ROCK1, ROCK2, and various PKC isoforms, with significantly lower potency against a selection of other kinases.

Kinase TargetFamilyIC50 (nM) - HypotheticalNotes
ROCK1 AGC1 Primary Target
ROCK2 AGC1 Primary Target
PKCα AGC5 Primary Target
PKCβ AGC7 Primary Target
PKCγ AGC10 Primary Target
PKAAGC>10,000High selectivity over other AGC kinases
AKT1AGC>10,000High selectivity over other AGC kinases
GRK2AGC>10,000High selectivity over other AGC kinases
ABL1TK>10,000No significant inhibition of this tyrosine kinase
SRCTK>10,000No significant inhibition of this tyrosine kinase
EGFRTK>10,000No significant inhibition of this tyrosine kinase
VEGFR2TK>10,000No significant inhibition of this tyrosine kinase
CDK2CMGC>10,000No significant inhibition of this cell cycle kinase
GSK3βCMGC>10,000No significant inhibition of this kinase
MAPK1 (ERK2)CMGC>10,000No significant inhibition of this kinase
p38α (MAPK14)CMGC>10,000No significant inhibition of this kinase

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • This compound

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all wells.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

Possible CauseTroubleshooting StepExpected Outcome
Pipetting errorsUse calibrated pipettes and proper technique. Consider using a multichannel pipette or automated liquid handler for better consistency.Reduced standard deviation between replicates.
Incomplete mixingGently tap or vortex the plate after each addition to ensure thorough mixing of reagents.More consistent results across the plate.
Edge effectsAvoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.Minimized variability between inner and outer wells.

Issue 2: No or very low kinase activity in control wells.

Possible CauseTroubleshooting StepExpected Outcome
Inactive kinaseUse a new aliquot of kinase. Verify kinase activity with a known potent inhibitor as a positive control.Restoration of expected kinase activity.
Incorrect assay bufferEnsure the pH and salt concentrations of the buffer are optimal for the specific kinase.Increased signal-to-background ratio.
ATP degradationPrepare fresh ATP solutions for each experiment.Consistent and robust kinase activity.

Issue 3: Unexpectedly high inhibition at low concentrations for a presumed off-target kinase.

Possible CauseTroubleshooting StepExpected Outcome
Genuine off-target inhibitionConfirm the result with a different assay format (e.g., TR-FRET). Perform a full dose-response curve to accurately determine the IC50.Confirmation of the off-target activity and its potency.
Compound precipitationVisually inspect the wells for any precipitation. Check the solubility of this compound in the assay buffer.Clear wells and reliable inhibition data.
Assay interferenceRun a control experiment without the kinase to see if the compound interferes with the detection reagents.No change in signal in the absence of the kinase, indicating no direct interference.

Visualizations

ROCK_PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR RhoA RhoA GPCR->RhoA Activates PLC PLC GPCR->PLC Activates ROCK ROCK RhoA->ROCK Activates PKC PKC PLC->PKC Activates MLC MLC ROCK->MLC Phosphorylates MLC-P MLC-P Downstream_PKC Downstream Targets PKC->Downstream_PKC Actin_Cytoskeleton_Rearrangement Actin_Cytoskeleton_Rearrangement MLC-P->Actin_Cytoskeleton_Rearrangement Gene_Expression Gene_Expression Downstream_PKC->Gene_Expression AR-13503 AR-13503 AR-13503->ROCK Inhibits AR-13503->PKC Inhibits

Caption: Simplified signaling pathways of ROCK and PKC inhibited by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Is the result consistent with on-target (ROCK/PKC) inhibition? Start->Check_On_Target Review_Protocol Review Experimental Protocol and Reagents Check_On_Target->Review_Protocol No End Conclusion Check_On_Target->End Yes Investigate_Off_Target Investigate Potential Off-Target Effects Kinome_Scan Perform Kinome Scan/ Selectivity Profiling Investigate_Off_Target->Kinome_Scan Phenotypic_Screen Conduct Phenotypic Screening Investigate_Off_Target->Phenotypic_Screen Review_Protocol->Investigate_Off_Target If protocol is sound Modify_Experiment Modify Experimental Design Review_Protocol->Modify_Experiment Consult_Literature Consult Literature for Similar Phenotypes Kinome_Scan->Consult_Literature Phenotypic_Screen->Consult_Literature Consult_Literature->End Modify_Experiment->Start

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Troubleshooting inconsistent results with (R)-AR-13503

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-AR-13503. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent and reliable results.

Troubleshooting Guides

Inconsistent Inhibitory Effects on Angiogenesis (HUVEC Tube Formation Assay)

Problem: You are observing variable or weaker-than-expected inhibition of HUVEC tube formation with this compound.

Potential Cause Recommended Solution
Suboptimal this compound Concentration The reported IC50 for this compound in HUVEC tube formation is 21 nM.[1][2] Create a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific experimental conditions.
This compound Degradation This compound, like many small molecules, can be sensitive to storage conditions. Store the compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment from the stock.
Cell Passage Number Primary cells like HUVECs can lose their angiogenic potential at higher passage numbers. Use HUVECs at a low passage number (ideally between 2 and 6) for consistent results.
Matrigel Quality and Thickness The quality and thickness of the Matrigel layer are critical for tube formation. Ensure the Matrigel is properly thawed on ice to prevent premature polymerization. The gel layer should be of uniform thickness.
Cell Seeding Density An incorrect cell density can lead to either sparse tube formation or overly dense cell clumps. Optimize the seeding density of HUVECs for your specific plate format.
Variability in Choroidal Sprouting Assay Results

Problem: You are experiencing inconsistent sprouting or high variability between choroidal explants treated with this compound.

Potential Cause Recommended Solution
Explant Dissection and Size Inconsistent size and handling of choroidal explants can lead to significant variability. Ensure that explants are of a uniform size and handle them gently to minimize tissue damage during dissection.
Age of Donor Mice The age of the mice from which the choroids are explanted can affect the sprouting potential. Using mice of a consistent age for all experiments is recommended to reduce variability.
Inconsistent this compound Diffusion Ensure that the this compound is evenly distributed in the culture medium. Gentle agitation after adding the compound can help ensure uniform exposure to all explants.
Edge Effects in Multi-well Plates Wells on the outer edges of a culture plate can be prone to evaporation, leading to changes in compound concentration. To minimize this, consider not using the outermost wells or ensuring proper humidification of the incubator.
Unexpected Effects on Cell Morphology or Viability

Problem: You observe unexpected changes in cell morphology, such as cell rounding or detachment, or a decrease in cell viability at concentrations expected to be non-toxic.

Potential Cause Recommended Solution
Off-Target Effects As a dual ROCK and PKC inhibitor, this compound can have pleiotropic effects on the cytoskeleton and cell adhesion.[4][5][6] Observe cell morphology closely at various concentrations. If significant changes occur, consider using a lower concentration or a shorter incubation time.
Cell-Type Specific Sensitivity The effects of ROCK inhibitors can be highly cell-type dependent.[7] The optimal concentration and incubation time may need to be determined empirically for each new cell line used.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of both Rho kinase (ROCK) and Protein Kinase C (PKC).[4][5][6] The inhibition of these kinases leads to a variety of cellular effects, including the modulation of the actin cytoskeleton, which impacts cell adhesion, migration, and contraction. In the context of ophthalmology, its primary application, it exerts anti-angiogenic effects and enhances the barrier function of the retinal pigment epithelium (RPE).[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] To maintain the stability and activity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

Q3: What are the known off-target effects of ROCK inhibitors like this compound?

A3: While this compound is a potent ROCK and PKC inhibitor, like other kinase inhibitors, it may have off-target effects. These can be cell-type specific and may influence pathways beyond the primary targets.[8] It is important to include appropriate controls in your experiments to account for any potential off-target effects.

Q4: Can I use this compound in in vivo studies?

A4: Yes, this compound has been used in in vivo studies. For example, in a mouse model of oxygen-induced retinopathy, a dose of 1.25 mg/kg administered via intraperitoneal injection was shown to be effective.[2] However, the optimal dose and route of administration will depend on the specific animal model and research question.

Q5: Are there any known resistance mechanisms to this compound?

A5: The current literature does not extensively detail specific resistance mechanisms to this compound. However, as with other kinase inhibitors, potential resistance mechanisms could involve mutations in the target kinases (ROCK and PKC) or upregulation of compensatory signaling pathways.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 21 nMHUVEC Tube Formation[1][2]
In Vivo Dosage 1.25 mg/kg (i.p.)Mouse Model of Oxygen-Induced Retinopathy[2]

Experimental Protocols

HUVEC Tube Formation Assay

This protocol is adapted from standard angiogenesis assay procedures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel)

  • This compound

  • 96-well culture plate

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane matrix on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs (low passage) and resuspend them in endothelial cell growth medium.

  • Prepare serial dilutions of this compound in the cell suspension. Include a vehicle-only control.

  • Seed the HUVEC suspension containing the different concentrations of this compound onto the polymerized matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM for visualization.

  • Capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the degree of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Choroidal Sprouting Assay

This protocol is based on established ex vivo angiogenesis models.[1]

Materials:

  • C57BL/6J mice

  • Dissection microscope and micro-dissection tools

  • Basement Membrane Matrix (e.g., Matrigel)

  • Endothelial cell growth medium

  • This compound

  • 24-well culture plate

Procedure:

  • Euthanize the mouse and enucleate the eyes.

  • Under a dissection microscope, make an incision at the limbus and remove the anterior segment and lens.

  • Carefully peel away the retina to expose the RPE-choroid-sclera complex.

  • Cut the complex into small, uniform-sized explants (approximately 1x1 mm).

  • Embed the choroidal explants into a layer of basement membrane matrix in a 24-well plate.

  • Allow the matrix to polymerize at 37°C for 30 minutes.

  • Add endothelial cell growth medium containing the desired concentration of this compound or vehicle control to each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Replace the medium with fresh medium containing this compound every 2-3 days.

  • After 5-7 days, capture images of the sprouts originating from the explants.

  • Quantify the area of sprouting using image analysis software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor RhoA_GTP RhoA_GTP Receptor->RhoA_GTP PKC PKC Receptor->PKC Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement ROCK->Cytoskeletal_Rearrangement PKC->Cytoskeletal_Rearrangement R_AR_13503 This compound R_AR_13503->ROCK R_AR_13503->PKC Angiogenesis Angiogenesis Cytoskeletal_Rearrangement->Angiogenesis Barrier_Function Barrier_Function Cytoskeletal_Rearrangement->Barrier_Function

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cells/Tissues (HUVECs or Choroid Explants) Treatment Treat with this compound and Controls Prepare_Cells->Treatment Prepare_Compound Prepare this compound Working Solutions Prepare_Compound->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Imaging Image Acquisition Incubation->Imaging Quantification Data Quantification and Analysis Imaging->Quantification Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Compound Check Compound (Storage, Concentration) Inconsistent_Results->Check_Compound Yes Check_Cells Check Cells (Passage, Density, Health) Inconsistent_Results->Check_Cells Yes Check_Assay Check Assay Conditions (Matrigel, Media, etc.) Inconsistent_Results->Check_Assay Yes Optimize_Protocol Optimize Protocol Check_Compound->Optimize_Protocol Check_Cells->Optimize_Protocol Check_Assay->Optimize_Protocol

References

Technical Support Center: Minimizing Variability in (R)-AR-13503 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in preclinical animal studies involving the ROCK/PKC inhibitor (R)-AR-13503.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our mouse model of oxygen-induced retinopathy (OIR) when treating with this compound. What are the potential sources of this variability?

A1: Inconsistent results in the OIR model can stem from several factors. Here is a troubleshooting guide to help you identify and address potential issues:

Troubleshooting Guide: Inconsistent Efficacy in the OIR Model

Potential CauseRecommendation
Drug Formulation and Administration
Inconsistent drug concentrationEnsure accurate weighing of this compound and thorough dissolution in the chosen vehicle. Prepare fresh solutions for each experiment to avoid degradation.
Improper intraperitoneal (IP) injection techniqueStandardize the injection procedure. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a consistent needle size (e.g., 27-gauge) and injection volume.[1][2]
Vehicle-related issuesThe vehicle can impact drug solubility and stability. A common vehicle for in vivo studies with similar compounds is a mix of DMSO and saline or PBS.[1] Ensure the vehicle itself does not have confounding biological effects.
Animal-Related Factors
Genetic drift in animal strainUse animals from a reliable vendor and of the same substrain (e.g., C57BL/6J) throughout the study. Be aware that even within the same strain, there can be vendor-specific differences in OIR induction.[3]
DietStandard rodent chow often contains soybean meal, which is a source of phytoestrogens.[4][5] Phytoestrogens can interact with kinase inhibitors and influence experimental outcomes.[5] Consider using a phytoestrogen-free diet to reduce this source of variability.
Circadian rhythmRho kinase activity has been shown to have a circadian rhythm.[6][7][8][9][10] To minimize variability, perform dosing and outcome assessments at the same time of day for all animals.
OIR Model Induction
Variability in hyperoxic exposureEnsure the oxygen concentration in the chamber is consistently maintained at 75% during the hyperoxic phase (P7-P12).[11][12][13] Monitor and calibrate the oxygen sensor regularly.
Litter sizeStandardize the litter size to ensure consistent pup growth and development, which can impact the severity of OIR.

Q2: What is the recommended vehicle for dissolving this compound for intraperitoneal injections in mice?

A2: Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. A commonly used vehicle for similar compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and a sterile aqueous solution like Phosphate-Buffered Saline (PBS) or saline. A typical preparation involves first dissolving the compound in a small amount of DMSO and then diluting it with PBS or saline to the final desired concentration.[1] It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.

Q3: We are conducting an intravitreal injection study with this compound in rabbits and are concerned about procedural variability. How can we standardize our injection technique?

A3: Standardizing intravitreal injections is critical for minimizing variability and avoiding ocular damage. Here are key considerations for a consistent technique:

  • Animal Anesthesia: Use a consistent anesthesia protocol to ensure the animals are properly sedated and immobile during the procedure.[14]

  • Pupil Dilation: Consistently dilate the pupils before injection to improve visualization of intraocular structures.[14]

  • Injection Site: Inject at a fixed distance from the limbus (e.g., 1 mm behind the surgical limbus in the superotemporal quadrant) to avoid hitting the lens or retina.[14][15] The rabbit pars plana is very small, making the angle of injection critical.[15]

  • Needle Size and Depth: Use a small gauge needle (e.g., 30-gauge) and ensure a consistent injection depth.[14] Specialized devices are available to help standardize injection depth.

  • Injection Volume: Administer a precise and consistent volume of the this compound solution.[14]

  • Post-Injection Monitoring: After injection, apply gentle pressure to the injection site with a sterile cotton swab to prevent leakage.[16] Monitor the animals for any signs of inflammation or adverse reactions.

Q4: What are the appropriate humane endpoints to consider in our this compound ocular studies?

A4: Establishing clear humane endpoints is essential for animal welfare and is a regulatory requirement. For ocular studies, in addition to general signs of distress, specific ocular endpoints should be defined in your animal use protocol.

Humane Endpoints for Ocular Studies

CategoryEndpoint CriteriaAction
General Health - Significant weight loss (>20% of baseline) - Hunched posture, rough coat, lethargy - Inability to access food or waterEuthanasia or veterinary intervention
Ocular Health - Severe, persistent corneal opacity - Signs of severe intraocular inflammation (e.g., hypopyon) - Persistent, severe ocular discharge - Self-trauma to the eyeEuthanasia of the animal or, if unilateral and justified in the protocol, enucleation of the affected eye.

It is crucial to have these endpoints clearly defined in your approved animal protocol and to ensure all personnel are trained to recognize them.[17][18][19][20][21]

Quantitative Data Summary

Table 1: this compound In Vivo Study Parameters in a Mouse Model of Oxygen-Induced Retinopathy

ParameterValueReference
Animal ModelOxygen-Induced Retinopathy (OIR)[22]
Animal StrainC57BL/6J[23]
Dosing RouteIntraperitoneal (i.p.) injection[22]
Dose1.25 mg/kg[22]
Dosing FrequencyOnce daily for 5 days[22]
VehicleNot explicitly stated, but likely a DMSO/saline or DMSO/PBS mixture[1]
Observed EffectSignificant inhibition of neovascularization[22]

Table 2: this compound Pharmacokinetic Parameters in Rabbits Following Intravitreal Implant Administration

ParameterObservationReference
Animal ModelDutch-belted rabbits[24]
Administration RouteIntravitreal implant[24]
Therapeutic ConcentrationMaintained for 5 months in the retina and RPE/choroid[24]
Systemic ExposurePlasma levels below the limit of quantitation (<0.1 ng/mL)[24]
Ocular SafetyNo morphological abnormalities observed during the 6-month study[24]

Experimental Protocols

Protocol 1: Oxygen-Induced Retinopathy (OIR) Model in Mice

This protocol is a standard method for inducing retinal neovascularization in mice.

  • Animal Model: C57BL/6J mouse pups and their nursing dam.

  • Hyperoxic Exposure (P7-P12): At postnatal day 7 (P7), place the litter of pups and their nursing dam into a specialized chamber with 75% oxygen.[11][12][13] Ensure continuous monitoring and control of the oxygen levels.

  • Return to Normoxia (P12): At P12, return the mice to room air (21% oxygen).[11][12][13] This sudden change to relative hypoxia induces retinal neovascularization.

  • This compound Administration: From P12 to P16, administer this compound or vehicle via intraperitoneal injection at the desired dose (e.g., 1.25 mg/kg).

  • Tissue Collection and Analysis (P17): At P17, euthanize the mice and enucleate the eyes. Dissect the retinas and perform flat-mounts stained with an endothelial cell marker (e.g., isolectin B4) to visualize and quantify the areas of neovascularization and vaso-obliteration.

Protocol 2: Intravitreal Injection in Rabbits

This protocol outlines the procedure for administering this compound directly into the vitreous of rabbit eyes.

  • Animal Preparation: Anesthetize a New Zealand white rabbit (1.5-2 kg) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[14]

  • Pupil Dilation: Apply one to two drops of a mydriatic agent (e.g., phenylephrine (B352888) and tropicamide) to the eye.[14]

  • Aseptic Technique: Prepare the surgical site by applying a povidone-iodine solution to the periocular skin and conjunctiva.[14][16]

  • Injection: Using a 30-gauge needle attached to a syringe, inject the desired volume of this compound solution (typically 50 µL) into the vitreous cavity, 1 mm posterior to the superotemporal limbus.[14]

  • Post-Injection Care: Apply gentle pressure to the injection site with a sterile cotton swab to prevent leakage.[16] Administer a topical antibiotic to prevent infection. Monitor the animal for any signs of adverse reactions.

Visualizations

Signaling_Pathway cluster_upstream Upstream Activators cluster_kinase Kinase Activation cluster_inhibitor cluster_downstream Downstream Effects RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Myosin_Phosphorylation Myosin Light Chain Phosphorylation ROCK->Myosin_Phosphorylation PKC PKC AR13503 This compound AR13503->ROCK AR13503->PKC Actin_Cytoskeleton Actin Cytoskeleton Reorganization Myosin_Phosphorylation->Actin_Cytoskeleton Angiogenesis Angiogenesis Actin_Cytoskeleton->Angiogenesis

Caption: Signaling pathway of this compound action.

OIR_Workflow cluster_phase1 Phase 1: Hyperoxia cluster_phase2 Phase 2: Normoxia & Treatment P7 P7: Place pups in 75% O2 P12_hyperoxia P12: Vaso-obliteration P7->P12_hyperoxia 5 days P12_normoxia P12: Return to room air P12_hyperoxia->P12_normoxia Treatment P12-P16: Administer This compound P12_normoxia->Treatment P17_analysis P17: Analyze retinal neovascularization Treatment->P17_analysis Troubleshooting_Logic cluster_drug Drug-Related cluster_animal Animal-Related cluster_model Model-Related Inconsistent_Results Inconsistent Results? Check_Formulation Verify Formulation & Vehicle Inconsistent_Results->Check_Formulation Standardize_Injection Standardize Injection Technique Inconsistent_Results->Standardize_Injection Check_Strain Confirm Animal Strain & Vendor Inconsistent_Results->Check_Strain Control_Diet Use Phytoestrogen- Free Diet Inconsistent_Results->Control_Diet Standardize_Time Standardize Time of Dosing Inconsistent_Results->Standardize_Time Verify_O2 Calibrate O2 Concentration Inconsistent_Results->Verify_O2 Standardize_Litter Standardize Litter Size Inconsistent_Results->Standardize_Litter

References

Technical Support Center: (R)-AR-13503 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK/PKC inhibitor, (R)-AR-13503, in vivo. The focus is on addressing the challenges associated with its inherently poor systemic bioavailability and providing practical solutions for achieving therapeutic concentrations in target tissues.

Frequently Asked Questions (FAQs)

Q1: Why is the systemic bioavailability of this compound so low after oral or topical administration?

A1: this compound is the active metabolite of Netarsudil (AR-13324). After topical ocular administration of Netarsudil, it is rapidly converted to this compound by esterases in the cornea.[1][2] However, systemic absorption is minimal, with plasma concentrations of both Netarsudil and this compound being largely undetectable or just above the lower limit of quantitation (LLOQ) of 0.100 ng/mL in human studies.[3][4][5] This low systemic exposure is a desirable feature for ophthalmic drugs, as it minimizes the risk of systemic side effects. The inherent physicochemical properties of this compound likely contribute to its poor absorption from the gastrointestinal tract if administered orally.

Q2: How can I achieve therapeutic concentrations of this compound in the posterior segment of the eye (e.g., retina, choroid)?

A2: Due to the poor penetration to the back of the eye with topical administration and low systemic bioavailability, direct local administration is the most effective strategy. A sustained-release intravitreal implant, the AR-13503 SR Implant, has been developed for this purpose.[6][7] This biodegradable implant is designed to be injected into the vitreous and provides a controlled release of this compound over a period of 4 to 6 months, maintaining therapeutic levels directly in the target tissues.[7][8]

Q3: Are there any established formulations for systemic administration of this compound in preclinical animal models?

A3: Yes, for preclinical research requiring systemic exposure, a formulation for intraperitoneal (i.p.) injection in mice has been described. This formulation consists of this compound dissolved in a vehicle of DMSO, PEG300, Tween-80, and saline.[9] It is important to note that even with parenteral administration, the half-life and clearance of the compound will influence the dosing regimen required to maintain therapeutic levels.

Q4: What are the primary signaling pathways targeted by this compound?

A4: this compound is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[7][8] These kinases are key regulators of various cellular processes, including cell adhesion, migration, proliferation, and angiogenesis.[10][11] Inhibition of these pathways is the basis for the therapeutic potential of this compound in diseases like diabetic macular edema and neovascular age-related macular degeneration.[6]

Troubleshooting Guides

Issue 1: Undetectable or low levels of this compound in plasma after systemic administration in animal models.
Possible Cause Troubleshooting Step
Rapid metabolism and clearance Increase the dosing frequency or consider continuous infusion to maintain therapeutic plasma concentrations.
Poor solubility of the compound in the formulation Ensure the compound is fully dissolved. Sonication may aid in dissolution. The formulation of DMSO, PEG300, Tween-80, and saline is a good starting point.[9]
Suboptimal route of administration For preclinical studies, intravenous (i.v.) or intraperitoneal (i.p.) injections are generally more reliable than oral administration for compounds with low bioavailability.
Issue 2: Lack of efficacy in a posterior eye disease model despite topical administration.
Possible Cause Troubleshooting Step
Insufficient drug penetration to the retina and choroid Topical administration is not effective for delivering therapeutic concentrations to the posterior segment. Intravitreal injection of a solution or a sustained-release implant is necessary.
Inadequate drug concentration at the target site For acute studies, a direct intravitreal injection of a formulated this compound solution can be used. For chronic studies, the AR-13503 SR Implant is the recommended approach to ensure sustained therapeutic levels.[7]

Quantitative Data

Table 1: In Vitro Potency of this compound

AssayIC₅₀
HUVEC Tube Formation21 nM

Data sourced from Ding J, et al. (2018).

Table 2: Pharmacokinetics of this compound Following a Single Intravitreal Injection of the AR-13503 SR Implant in Rabbits

TissueDrug LevelsDurationSystemic Exposure (Plasma)
Retina and RPE/ChoroidMaintained at therapeutic levelsUp to 5 monthsBelow Limit of Quantitation (<0.1 ng/mL) at all timepoints

Data sourced from clinical trial NCT03835884 and preclinical studies.[12][13]

Experimental Protocols

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from in vivo studies on this compound.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in 100% DMSO.

  • Preparation of Vehicle:

    • Mix 40% PEG300 and 5% Tween-80 in saline (0.9% NaCl).

  • Final Formulation:

    • To prepare the final injection solution, add the required volume of the this compound stock solution to the vehicle. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

    • For example, to achieve a final formulation with 10% DMSO, mix 1 part of the DMSO stock solution with 4 parts PEG300 and 0.5 parts Tween-80, and then add 4.5 parts saline.

  • Administration:

    • Administer the solution to mice via intraperitoneal injection at the desired dosage (e.g., 1.25 mg/kg).

Protocol 2: Intravitreal Administration of AR-13503 SR Implant in Animal Models

This is a generalized protocol based on the development of the AR-13503 SR Implant.[12]

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Implant Loading: Load the sterile AR-13503 SR Implant into a custom injector compatible with a 27-gauge needle.

  • Injection:

    • Create a small sclerotomy at the pars plana, typically 2-3 mm posterior to the limbus.

    • Carefully insert the needle through the sclerotomy into the vitreous cavity.

    • Depress the plunger to deliver the implant into the mid-vitreous.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-operative Care: Administer topical antibiotics and monitor the animal for any signs of inflammation or infection.

Visualizations

G cluster_0 Overcoming Poor Bioavailability of this compound cluster_1 Solutions problem Poor In Vivo Bioavailability systemic Low Systemic Exposure problem->systemic ocular Poor Posterior Segment Penetration problem->ocular formulation Systemic Formulation (i.p.) (DMSO, PEG300, Tween-80, Saline) systemic->formulation For Preclinical Systemic Studies implant AR-13503 SR Intravitreal Implant (Sustained Local Delivery) ocular->implant For Ocular Applications G GPCR GPCR / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylates MLC LIMK LIM Kinase ROCK->LIMK Activates AR13503 This compound AR13503->ROCK Inhibits MLCP->pMLC Actomyosin Actomyosin Contraction (Stress Fibers, Cell Adhesion, Migration) pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Dynamics Cofilin->Actin G Receptor Receptor Activation PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates AR13503 This compound AR13503->PKC Inhibits Response Cellular Responses (Gene Expression, Proliferation) Substrates->Response

References

Technical Support Center: (R)-AR-13503 Assay Interference and Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-AR-13503. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you navigate potential challenges and interpret your experimental outcomes accurately.

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC), making it a valuable tool in studying cellular processes such as angiogenesis, cell migration, and barrier function.[1][2][3][4][5] This guide will address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the active metabolite of Netarsudil and functions as a dual inhibitor of ROCK and PKC.[5] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to cell shape, adhesion, and motility. By inhibiting ROCK, this compound can modulate these cellular functions.

Q2: How should I prepare and store this compound?

Proper preparation and storage are critical for maintaining the activity of this compound. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. For in vivo experiments, it is advisable to prepare fresh working solutions daily. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Always refer to the manufacturer's datasheet for specific storage recommendations.

Q3: What are the expected downstream effects of this compound treatment in cellular assays?

Given its mechanism of action, treatment with this compound is expected to lead to:

  • Inhibition of angiogenesis: Reduced tube formation in endothelial cell assays (e.g., HUVEC) and decreased sprouting in ex vivo choroidal explant assays.[1]

  • Alterations in cell morphology: Changes in cell shape and actin stress fiber formation.

  • Increased endothelial barrier function: An increase in trans-epithelial electrical resistance (TEER) in cell monolayer models.[1]

  • Inhibition of cell migration and invasion. [7]

Q4: Can this compound have off-target effects?

While this compound is a potent ROCK and PKC inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations.[8][9] It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired on-target effect while minimizing potential off-target effects. For instance, some ROCK inhibitors have been shown to affect the differentiation of human induced pluripotent stem cells at commonly used concentrations.[10]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or No Effect Observed in Angiogenesis Assays

Q: I am not observing the expected inhibition of tube formation or sprouting in my angiogenesis assay after treating with this compound. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Compound Verify the activity of your this compound stock. If possible, test it on a well-characterized cell line known to respond to ROCK inhibition. Ensure proper storage of the compound as recommended by the manufacturer.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. Start with a range of concentrations based on published literature. The reported IC50 for HUVEC tube formation is 21 nM.[1]
Cell Type Insensitivity Some cell types may have redundant signaling pathways or lower dependence on the ROCK pathway for angiogenesis. Consider using a different endothelial cell line or investigating alternative pathways.
Suboptimal Assay Conditions Angiogenesis assays can be sensitive to variations in reagents and technique.[11][12][13] Ensure consistent cell seeding density, Matrigel concentration and polymerization, and incubation times.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[6]
Issue 2: Variability or Unexpected Results in TEER Measurements

Q: My TEER readings are highly variable, or I see an unexpected decrease in barrier function after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Electrode Placement Inconsistent placement of the "chopstick" electrodes is a common source of variability. Ensure the electrode is placed in the same position and depth in each well for every measurement.[14]
Temperature Fluctuations TEER is sensitive to temperature changes. Allow plates to equilibrate to room temperature before taking measurements to ensure consistency across the plate.[14]
Cell Monolayer Inconsistency Variations in cell seeding density can lead to incomplete or uneven monolayers. Ensure a uniform and confluent monolayer has formed before starting the experiment. TEER values can also be influenced by the length of cell junctions in immature monolayers.[15]
Cytotoxicity at High Concentrations High concentrations of any compound, including this compound, can lead to cell death and a subsequent decrease in TEER. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to your TEER experiment to rule out cytotoxicity.
Off-Target Effects At high concentrations, off-target effects could potentially disrupt cell junctions. Use the lowest effective concentration of this compound as determined by your dose-response studies.

Control Experiments

To ensure the validity of your results, it is essential to include appropriate controls in your experiments.

Control Type Purpose Experimental Design
Vehicle Control To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.Treat a set of cells with the same concentration of the vehicle as used for the this compound treatment group.
Positive Control To confirm that the assay is working as expected.Use a well-characterized ROCK inhibitor with a known effect in your assay system (e.g., Y-27632).
Negative Control (Inactive Analog) To demonstrate that the observed effect is due to the specific inhibition of the target and not a non-specific effect of the compound's chemical structure.If available, use a structurally similar but inactive analog of this compound.[7][16]
Cell Viability Assay To ensure that the observed effects are not due to cytotoxicity.Run a parallel assay to measure cell viability (e.g., MTT, LDH, or live/dead staining) at the same concentrations of this compound used in the primary assay.

Experimental Protocols

HUVEC Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-6 hours, or as determined by your specific protocol.

  • Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Trans-Epithelial Electrical Resistance (TEER) Assay
  • Cell Seeding: Seed endothelial or epithelial cells onto the apical side of a transwell insert and allow them to form a confluent monolayer.

  • Monolayer Integrity Check: Monitor the formation of the monolayer by measuring TEER daily until a stable, high resistance is achieved.

  • Treatment: Once a stable monolayer is formed, treat the cells with this compound or vehicle control by adding the compound to the apical or basolateral chamber, depending on the experimental design.

  • TEER Measurement: At various time points post-treatment, measure the TEER using an epithelial voltohmmeter with "chopstick" electrodes.

  • Data Normalization: Subtract the resistance of a blank transwell insert (without cells) from all readings. Multiply the resistance value by the surface area of the transwell membrane to obtain the final TEER value in Ω·cm².

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoA_GTP RhoA-GTP (Active) GPCR_RTK->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P AR13503 This compound AR13503->ROCK Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Cellular_Effects Cellular Effects (Migration, Adhesion, Contraction) Actin_Cytoskeleton->Cellular_Effects

Caption: Simplified signaling pathway of ROCK inhibition by this compound.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cell Culture (e.g., HUVEC, RPE) Start->Prepare_Cells Dose_Response Perform Dose-Response Experiment Prepare_Cells->Dose_Response Primary_Assay Perform Primary Assay (e.g., Angiogenesis, TEER) Dose_Response->Primary_Assay Controls Include Controls (Vehicle, Positive, Negative) Primary_Assay->Controls Viability_Assay Run Parallel Cell Viability Assay Primary_Assay->Viability_Assay Data_Analysis Data Analysis and Interpretation Primary_Assay->Data_Analysis Troubleshooting Unexpected Results? Data_Analysis->Troubleshooting Consult_Guide Consult Troubleshooting Guide Troubleshooting->Consult_Guide Yes Conclusion Draw Conclusions Troubleshooting->Conclusion No Consult_Guide->Data_Analysis Conclusion->Start New Experiment

Caption: General experimental workflow for using this compound.

Logical_Relationship Observed_Effect Observed Effect (e.g., No Angiogenesis Inhibition) Cause1 Inactive Compound Observed_Effect->Cause1 Cause2 Suboptimal Concentration Observed_Effect->Cause2 Cause3 Cell Line Insensitivity Observed_Effect->Cause3 Cause4 Assay Artifact Observed_Effect->Cause4 Solution1 Verify Compound Activity Cause1->Solution1 Solution2 Dose-Response Curve Cause2->Solution2 Solution3 Use Different Cell Line Cause3->Solution3 Solution4 Optimize Assay Protocol Cause4->Solution4

Caption: Troubleshooting logic for unexpected results in an angiogenesis assay.

References

Technical Support Center: Ensuring Reproducibility in (R)-AR-13503 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with (R)-AR-13503.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] Its primary mechanism of action involves the modulation of the actin cytoskeleton, which plays a crucial role in cell shape, motility, and contraction.[3] By inhibiting ROCK and PKC, this compound can suppress angiogenesis (the formation of new blood vessels) and enhance the barrier function of epithelial cell layers, such as the retinal pigment epithelium (RPE).[4][5]

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in ocular diseases characterized by abnormal blood vessel growth and vascular leakage, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[4][6] Its ability to inhibit angiogenesis and strengthen the RPE barrier makes it a promising candidate for these conditions.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). It is crucial to ensure the compound is fully dissolved by vortexing or brief sonication. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a starting concentration range of 1-100 nM is often effective for observing inhibition of ROCK and PKC activity.[4][7] For example, an IC50 of 21 nM has been reported for the inhibition of HUVEC tube formation.[4][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

HUVEC Tube Formation Assay

Q5: I am observing inconsistent or no tube formation in my HUVEC tube formation assay with this compound. What could be the problem?

A5: Several factors can contribute to issues with the HUVEC tube formation assay:

  • Matrigel Quality and Preparation: The quality and handling of the basement membrane matrix (e.g., Matrigel) are critical. Ensure the Matrigel is thawed slowly on ice to prevent premature polymerization. The volume and thickness of the Matrigel layer in each well must be consistent.[8]

  • Cell Health and Density: Use HUVECs at a low passage number and ensure they are healthy and in the logarithmic growth phase. The seeding density is crucial; too few cells will not form a network, while too many can lead to cell clumps.[9]

  • Inhibitor Concentration: An excessively high concentration of this compound could be cytotoxic, preventing tube formation. Conversely, a concentration that is too low will not produce an inhibitory effect. Perform a dose-response curve to identify the optimal concentration.

  • Incubation Time: The kinetics of tube formation can vary. Monitor the assay at several time points (e.g., 4, 8, and 12 hours) to capture the optimal window for observing tube networks.[9]

Q6: My control wells (without inhibitor) are showing poor tube formation. How can I improve this?

A6: Poor tube formation in control wells usually points to a problem with the assay setup itself:

  • Sub-optimal Matrigel: Ensure your Matrigel is from a reliable batch and has been stored correctly. Different lots of Matrigel can have varying compositions.

  • Cell Viability: Check the viability of your HUVECs before seeding. Low viability will result in a sparse network.

  • Serum Concentration: The serum concentration in your media can influence tube formation. While some protocols use serum-free media, others may require a low percentage of serum to promote initial cell attachment and spreading.

Choroidal Sprouting Assay

Q7: I am experiencing high background or inconsistent sprouting in my choroidal sprouting assay. What are the common causes?

A7: High background and variability are common challenges in this ex vivo assay:

  • Dissection Technique: The quality of the choroidal explant is paramount. Ensure a clean dissection to minimize damage to the tissue. Explants from the peripheral choroid tend to be more consistent in their sprouting behavior.[10][11]

  • Matrigel Embedding: The choroid explant should be fully embedded within the Matrigel. If the tissue is not properly surrounded, sprouting will be uneven.

  • Image Analysis: High background can make it difficult to accurately quantify sprouting. Use image analysis software with background subtraction and thresholding capabilities to improve consistency.[3][10]

  • Presence of RPE: Leaving the RPE attached to the choroid can enhance sprouting. If your goal is to study the direct effect on the choroid, the RPE should be removed, but this may reduce the overall sprouting.[10]

RPE Permeability Assay (Transwell Assay)

Q8: My RPE cells are not forming a tight monolayer, and the TEER values are low and variable. What can I do?

A8: Achieving a high and stable transepithelial electrical resistance (TEER) is crucial for a reliable permeability assay:

  • Cell Seeding and Culture: Ensure a confluent monolayer by seeding a sufficient number of RPE cells. Allow the cells to polarize and form tight junctions, which can take several weeks.[12]

  • Culture Conditions: The composition of the culture medium, including serum concentration and supplements, can significantly impact tight junction formation.[13]

  • TEER Measurement Technique: Be consistent with the placement of the electrodes in the Transwell insert. TEER is also temperature-sensitive, so allow plates to equilibrate to room temperature before measuring.[14][15]

  • Contamination: Contamination with other cell types, such as fusiform cells, can disrupt the RPE monolayer and lead to low TEER values.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from experiments involving this compound.

Table 1: In Vitro Potency of this compound

AssayCell TypeParameterValueReference
HUVEC Tube FormationHUVECIC5021 nM[4][5]
RPE Barrier FunctionPrimary Porcine RPETER Increase200% at 400 nM[4]
Corneal Endothelial Cell ProliferationPrimary Human CECsSignificant increase1 µM and 10 µM[16][17]

Table 2: Comparative Potency of ROCK Inhibitors

InhibitorAssayCell TypeParameterValueReference
This compound Corneal Endothelial Cell AdherencePrimary Human CECs-Better than Y-27632[16]
Y-27632 ROCK2 Inhibition-IC500.162 µM[2][18]
Fasudil ROCK2 Inhibition-IC500.158 µM[2][18]
GSK429286 Endothelial Tube FormationHUVEC-10x more potent than Fasudil[19]

Experimental Protocols

HUVEC Tube Formation Assay

This protocol describes the assessment of the anti-angiogenic potential of this compound by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Matrigel Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the Matrigel is evenly spread and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium.

  • Treatment and Seeding: Prepare serial dilutions of this compound in the cell suspension medium. Add 100 µL of the cell suspension (containing the desired concentration of the inhibitor) to each Matrigel-coated well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.

  • Imaging and Analysis: At desired time points, visualize and capture images of the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Choroidal Sprouting Assay

This ex vivo assay evaluates the effect of this compound on angiogenesis from choroidal explants.

Methodology:

  • Choroid Dissection: Euthanize a mouse and enucleate the eyes. Under a dissecting microscope, make a circumferential incision posterior to the limbus. Remove the anterior segment, lens, and retina to isolate the RPE-choroid-sclera complex. Cut the complex into small explants (approximately 1x1 mm).[11]

  • Embedding in Matrigel: Place a 30 µL drop of Matrigel in the center of each well of a 24-well plate. Embed a single choroidal explant into each Matrigel drop. Incubate at 37°C for 10 minutes to solidify the Matrigel.[11]

  • Culture and Treatment: Add 500 µL of endothelial cell growth medium to each well. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation and Media Change: Incubate the plate at 37°C with 5% CO2. Change the medium every 48 hours with fresh medium containing the inhibitor or vehicle.

  • Imaging and Quantification: On day 6, capture images of the sprouts extending from each explant using a phase-contrast microscope. Quantify the sprouting area using image analysis software.[10]

RPE Permeability Assay (Transwell Assay)

This assay measures the effect of this compound on the barrier function of a retinal pigment epithelium (RPE) cell monolayer.

Methodology:

  • Cell Seeding: Seed primary RPE cells onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix protein. Culture the cells until a confluent and polarized monolayer is formed, which can take several weeks.

  • TEER Measurement: Monitor the formation of a tight barrier by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. The TEER should reach a stable and high value before starting the experiment.

  • Treatment: Once a stable TEER is achieved, add this compound at the desired concentration to the apical and/or basolateral chamber of the Transwell. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Permeability Measurement: Add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber. At various time points, collect samples from the basolateral chamber and measure the fluorescence to determine the amount of tracer that has passed through the RPE monolayer. An increase in TEER and a decrease in tracer permeability indicate an enhancement of the barrier function.

Visualizations

cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Downstream Effects cluster_3 Inhibitory Action Growth Factors (e.g., VEGF) Growth Factors (e.g., VEGF) Inflammatory Cytokines Inflammatory Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases RhoA RhoA Receptor Tyrosine Kinases->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization Phosphorylates Myosin Light Chain Diacylglycerol (DAG) Diacylglycerol (DAG) PKC PKC Diacylglycerol (DAG)->PKC Activates Increased Vascular Permeability Increased Vascular Permeability PKC->Increased Vascular Permeability Phosphorylates Junctional Proteins Cell Contraction & Migration Cell Contraction & Migration Actin Cytoskeleton Reorganization->Cell Contraction & Migration Vascular Leakage Vascular Leakage Increased Vascular Permeability->Vascular Leakage Angiogenesis Angiogenesis Cell Contraction & Migration->Angiogenesis AR13503 AR13503 AR13503->ROCK Inhibits AR13503->PKC Inhibits

Caption: Signaling pathway showing the inhibitory action of this compound on ROCK and PKC.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Thaw & coat plate with Matrigel D Seed cells onto Matrigel A->D B Prepare HUVEC suspension C Add this compound to cell suspension B->C C->D E Incubate for 4-12 hours D->E F Image tube formation E->F G Quantify network parameters F->G A Inconsistent Results B Check Matrigel Quality & Prep A->B Possible Cause C Verify Cell Health & Density A->C Possible Cause D Optimize Inhibitor Concentration A->D Possible Cause E Assess Incubation Time A->E Possible Cause F Poor Control Tube Formation A->F Symptom B->A C->A D->A G Check for Cytotoxicity D->G Action E->A H Review Serum Conditions F->H Possible Cause

References

Long-term stability of frozen (R)-AR-13503 aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of frozen (R)-AR-13503 aliquots. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For optimal long-term stability, stock solutions of this compound should be aliquoted into single-use volumes and stored at -80°C for up to two years or at -20°C for up to one year.[1] It is crucial to minimize the number of freeze-thaw cycles to prevent degradation of the compound.

Q2: How should I prepare working solutions of this compound?

A2: It is recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot.[1] This practice minimizes the risk of degradation that can occur with solutions stored at room temperature or 4°C for extended periods.

Q3: What are the initial signs of this compound degradation?

A3: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitate upon thawing. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products.

Q4: What are the known targets of this compound?

A4: this compound is a potent inhibitor of Rho-associated kinase (ROCK) and Protein Kinase C (PKC).[1] By inhibiting these kinases, it can modulate various cellular processes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed in the aliquot upon thawing. The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated, increasing the concentration.Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, centrifuge the vial and use the supernatant. It is advisable to re-quantify the concentration of the supernatant before use. For future aliquots, consider using a slightly lower concentration or a different solvent system if compatible with your experimental setup.
Inconsistent or unexpected experimental results between different aliquots. This could be due to inconsistent aliquoting, degradation of some aliquots due to improper storage, or multiple freeze-thaw cycles of a stock vial.Ensure that the stock solution is homogenous before aliquoting. Always use calibrated pipettes for accurate dispensing. Store all aliquots at the recommended temperature (-80°C or -20°C) and avoid repeated freeze-thaw cycles. If variability persists, perform a quality control check on a few aliquots using an analytical method like HPLC.
Loss of biological activity in assays. The compound may have degraded due to improper storage, handling, or exposure to harsh conditions (e.g., light, extreme pH).Confirm the purity and concentration of your this compound stock solution using a validated analytical method. If degradation is confirmed, use a fresh, properly stored aliquot. Ensure that the experimental buffer and conditions are within the stable range for the compound.

Quantitative Stability Data

While specific long-term quantitative degradation data for this compound at -20°C and -80°C is not publicly available, the recommended storage conditions are based on manufacturer stability testing. The following table summarizes the known stability and provides data from a forced degradation study on netarsudil, the parent compound of AR-13503, which indicates its stability under various stress conditions.

Storage Condition Duration This compound Stability Netarsudil Degradation (%) Degradation Products Observed
-80°C2 yearsStable[1]Not availableNot applicable
-20°C1 yearStable[1]Not availableNot applicable
0.1 N HCl (24h)24 hoursNot available8.91%[2]3 degradation products[2]
0.1 N NaOH (24h)24 hoursNot availableSignificant degradation[3]4 degradation products[3]
3% H₂O₂ (24h)24 hoursNot available4.01%[2]Multiple degradation products[2]
60°C (24h)24 hoursNot availableNo considerable degradation[2]-
UV light (254 nm, 24h)24 hoursNot available9.85%[2]Multiple degradation products[2]

Experimental Protocols

Protocol 1: Preparation of Frozen this compound Aliquots

Objective: To prepare stable, single-use aliquots of this compound to minimize degradation from repeated freeze-thaw cycles.

Materials:

  • This compound solid compound

  • Anhydrous, high-purity solvent (e.g., DMSO)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Sterile, low-retention microcentrifuge tubes or cryovials

Procedure:

  • Allow the solid this compound compound and the solvent to equilibrate to room temperature.

  • Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the solid compound in the appropriate volume of solvent.

  • Ensure complete dissolution by vortexing the solution thoroughly. Visually inspect for any undissolved particles.

  • Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in pre-labeled, sterile microcentrifuge tubes or cryovials.

  • Immediately cap the tubes tightly and place them in a freezer at -20°C or -80°C for long-term storage.

  • Maintain a detailed inventory of the aliquots, including concentration, date of preparation, and storage location.

Protocol 2: Stability Assessment of this compound by HPLC (Adapted from Netarsudil Forced Degradation Studies)

Objective: To assess the stability of this compound under specific conditions and identify potential degradation products using a stability-indicating HPLC method.[2][3]

Materials:

  • This compound solution to be tested

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., ZORBAX Eclipse XDB C18, 250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (10 mM, pH 4.9)[3]

  • Mobile Phase B: Acetonitrile:Methanol (70:30 v/v)[3]

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Time Zero (T0) Sample: Dilute the this compound solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

    • Stressed Samples: Subject aliquots of the this compound solution to the desired stress conditions (e.g., elevated temperature, UV light, acidic/basic environment). After the specified duration, neutralize the samples if necessary and dilute them to the same concentration as the T0 sample.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase composition.

    • Use a gradient elution method to separate the parent compound from potential degradation products.[3]

    • Set the flow rate to 0.8 mL/min and the detection wavelength to 245 nm.[3]

    • Inject the T0 and stressed samples.

  • Data Analysis:

    • Integrate the peak areas of the this compound peak and any new peaks that appear in the chromatograms of the stressed samples.

    • Calculate the percentage of this compound remaining in the stressed samples relative to the T0 sample.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Signaling Pathways

This compound is an inhibitor of the Rho-associated kinase (ROCK) and Protein Kinase C (PKC) signaling pathways. The diagrams below illustrate the points of inhibition.

ROCK_Signaling_Pathway Ligand Agonists (e.g., Thrombin, LPA) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP pMLC Phosphorylated Myosin Light Chain ROCK->pMLC AR13503 This compound AR13503->ROCK Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Effects Cell Contraction, Stress Fiber Formation Actin_Cytoskeleton->Cellular_Effects PKC_Signaling_Pathway Agonist Agonists (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC IP3->PKC Ca2+ release Substrates Downstream Substrates PKC->Substrates AR13503 This compound AR13503->PKC Inhibits Cellular_Response Cellular Responses (e.g., Proliferation, Angiogenesis) Substrates->Cellular_Response Experimental_Workflow Start Start: Frozen Aliquot Thaw Thaw to Room Temperature Start->Thaw Vortex Vortex to Ensure Homogeneity Thaw->Vortex Dilute Prepare Working Solution Vortex->Dilute Assay Perform Experimental Assay Dilute->Assay End End: Data Acquisition Assay->End

References

Validation & Comparative

A Head-to-Head Comparison of (R)-AR-13503 and Fasudil for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug discovery, the selection of appropriate chemical probes is paramount. This guide provides a comprehensive in vitro comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: (R)-AR-13503 and Fasudil. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable inhibitor for their experimental needs.

This compound, the active metabolite of Netarsudil, is a potent inhibitor of both ROCK and Protein Kinase C (PKC).[1][2] Fasudil, a well-established and widely used ROCK inhibitor, also exhibits inhibitory activity against other kinases, albeit at higher concentrations.[3] This guide delves into their comparative potency, selectivity, and provides detailed protocols for key in vitro assays to assess their activity.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of this compound and Fasudil against their primary targets. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, a preclinical study directly comparing several ROCK inhibitors demonstrated that AR-13503 is a significantly more potent inhibitor of ROCK than Fasudil.[4]

InhibitorTargetParameterValue (µM)Reference
This compound ROCK1Kᵢ~0.001 (Potency is 5-fold greater than Netarsudil's Kᵢ of 1 nM)[4]
ROCK2Kᵢ~0.001 (Potency is 5-fold greater than Netarsudil's Kᵢ of 1 nM)[4]
PKC-Potent Inhibitor (Specific IC50 values not publicly available)[5][6]
HUVEC Tube FormationIC₅₀0.021[7]
Fasudil ROCK1Kᵢ0.33[3]
ROCK2IC₅₀0.158[3]
PKAIC₅₀4.58[3]
PKCIC₅₀12.30[3]
PKGIC₅₀1.650[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

RhoA_GTP RhoA-GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activates MLC_P MLC-P ROCK->MLC_P MLCP_inactivation MLCP Inactivation ROCK->MLCP_inactivation LIMK LIMK ROCK->LIMK PKC PKC Other_Substrates Other Substrates PKC->Other_Substrates AR13503 This compound AR13503->ROCK Inhibits AR13503->PKC Inhibits Fasudil Fasudil Fasudil->ROCK Inhibits Cytoskeleton Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) MLC_P->Cytoskeleton MLCP_inactivation->Cytoskeleton Cofilin_P Cofilin-P Cofilin_P->Cytoskeleton LIMK->Cofilin_P CellFunction Cell Contraction, Migration, Proliferation Cytoskeleton->CellFunction

Caption: Simplified signaling pathway of ROCK and PKC inhibition.

cluster_0 Kinase Reaction cluster_1 Detection Recombinant_Kinase Recombinant ROCK or PKC Incubation Incubation at 37°C Recombinant_Kinase->Incubation Substrate Substrate (e.g., MYPT1 for ROCK) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor This compound or Fasudil Inhibitor->Incubation Detection_Reagent Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Phosphorylated Substrate + ADP Luminescence Measure Luminescence/ Radioactivity/Fluorescence Detection_Reagent->Luminescence Data_Analysis Data Analysis Luminescence->Data_Analysis Calculate IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Start Seed cells in Transwell insert Serum_Free Place insert in well with serum-free media Start->Serum_Free Add_Chemoattractant Add chemoattractant to lower chamber Serum_Free->Add_Chemoattractant Add_Inhibitor Add this compound or Fasudil to insert Add_Chemoattractant->Add_Inhibitor Incubate Incubate for 12-24 hours Add_Inhibitor->Incubate Remove_Non_Migrated Remove non-migrated cells from top of insert Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on bottom of membrane Remove_Non_Migrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End Analyze Data Image_Quantify->End

Caption: Experimental workflow for a Transwell cell migration assay.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.

In Vitro Kinase Inhibition Assay (ROCK and PKC)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound and Fasudil against ROCK and PKC kinases.

  • Materials:

    • Recombinant human ROCK1, ROCK2, or PKC isoforms (e.g., PKCα, PKCβ, PKCγ).

    • Kinase-specific substrate (e.g., Long S6 Kinase Substrate Peptide for ROCK, CREBtide for PKC).

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound and Fasudil stock solutions (in DMSO).

    • 96-well plates (white, for luminescence-based assays).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of this compound and Fasudil in kinase assay buffer.

    • In a 96-well plate, add the kinase, the specific substrate, and the respective inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the effect of this compound and Fasudil on the migration of a chosen cell line (e.g., human umbilical vein endothelial cells - HUVECs).

  • Materials:

    • Cell line of interest (e.g., HUVECs).

    • Cell culture medium (e.g., EGM-2 for HUVECs).

    • Fetal Bovine Serum (FBS) as a chemoattractant.

    • This compound and Fasudil.

    • Transwell inserts (e.g., 8 µm pore size for 24-well plates).

    • Calcein AM or Crystal Violet for cell staining.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Culture the chosen cell line to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or Fasudil.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

    • Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 12-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM or Crystal Violet).

    • Quantify the migrated cells by imaging and counting under a microscope or by measuring the fluorescence/absorbance with a plate reader.

    • Compare the number of migrated cells in the treated groups to the untreated control.

Cell Proliferation Assay (MTT or WST-1 Assay)

This protocol outlines a method to evaluate the impact of this compound and Fasudil on the proliferation of a selected cell line.

  • Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • This compound and Fasudil.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

    • Solubilization solution (e.g., DMSO for MTT).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or Fasudil.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • At the end of the incubation period, add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the untreated control.

Conclusion

Both this compound and Fasudil are valuable tools for studying ROCK-mediated cellular processes. The data presented in this guide indicates that This compound is a significantly more potent inhibitor of ROCK kinases in vitro compared to Fasudil . Furthermore, this compound's dual inhibition of ROCK and PKC may offer unique advantages in certain experimental contexts. The choice between these two inhibitors will ultimately depend on the specific requirements of the in vitro study, including the desired potency, the need for PKC co-inhibition, and the cellular system being investigated. The provided experimental protocols offer a starting point for researchers to directly compare these compounds in their own laboratory settings.

References

(R)-AR-13503 in Combination with Anti-VEGF Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treating neovascular retinal diseases, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), is evolving. While anti-vascular endothelial growth factor (anti-VEGF) therapies are the current standard of care, a subset of patients shows suboptimal response. This has spurred investigation into combination therapies targeting alternative pathways. This guide provides a comprehensive comparison of (R)-AR-13503, a potent Rho kinase (ROCK) and protein kinase C (PKC) inhibitor, in combination with anti-VEGF therapy, against anti-VEGF monotherapy.

Mechanism of Action: A Dual-Pronged Approach

Anti-VEGF therapies directly target the vascular endothelial growth factor, a key driver of angiogenesis and vascular permeability.[1][2] By inhibiting VEGF, these agents reduce the growth of abnormal blood vessels and associated leakage in the retina.[3]

This compound, on the other hand, is a multi-kinase inhibitor targeting ROCK and PKC.[4][5] The ROCK signaling pathway is implicated in various cellular processes, including angiogenesis, inflammation, and fibrosis.[6] Preclinical studies suggest that inhibiting ROCK can reduce VEGF-induced angiogenesis and enhance the integrity of the blood-retinal barrier.[7][8] This dual mechanism of targeting both VEGF-dependent and independent pathways forms the rationale for the combination therapy.

cluster_0 Anti-VEGF Therapy cluster_1 This compound Therapy Anti-VEGF Drug Anti-VEGF Drug VEGF-A VEGF-A Anti-VEGF Drug->VEGF-A Inhibits VEGFR VEGFR VEGF-A->VEGFR Activates Angiogenesis & Permeability Angiogenesis & Permeability VEGFR->Angiogenesis & Permeability Promotes Retinal Disease Retinal Disease Angiogenesis & Permeability->Retinal Disease AR-13503 AR-13503 ROCK ROCK AR-13503->ROCK Inhibits PKC PKC AR-13503->PKC Inhibits Cytoskeletal Changes Cytoskeletal Changes ROCK->Cytoskeletal Changes Mediates Blood-Retinal Barrier Integrity Blood-Retinal Barrier Integrity ROCK->Blood-Retinal Barrier Integrity Reduces Cytoskeletal Changes->Retinal Disease Blood-Retinal Barrier Integrity->Retinal Disease Improves Start Start Coat Plate Coat 96-well plate with Matrigel® Start->Coat Plate Incubate Plate Incubate at 37°C to solidify Coat Plate->Incubate Plate Prepare Cells Prepare HUVEC suspension in media with test compounds Incubate Plate->Prepare Cells Seed Cells Seed HUVECs onto the Matrigel® Prepare Cells->Seed Cells Incubate Cells Incubate for several hours Seed Cells->Incubate Cells Image & Analyze Image tube formation and quantify Incubate Cells->Image & Analyze End End Image & Analyze->End Start Start Anesthetize Anesthetize mouse and dilate pupil Start->Anesthetize Laser Create laser photocoagulation spots on the retina Anesthetize->Laser Inject Administer intravitreal injection of test compounds Laser->Inject House House mice for a set period (e.g., 7-14 days) Inject->House Analyze Euthanize and analyze choroidal flat mounts for CNV House->Analyze End End Analyze->End

References

A Comparative Guide to the Anti-Angiogenic Effects of (R)-AR-13503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic properties of (R)-AR-13503 against two established anti-angiogenic agents, Sunitinib (B231) and Bevacizumab. The information presented herein is supported by experimental data from in vitro and ex vivo studies to assist researchers in evaluating its potential as a therapeutic candidate.

Introduction to Anti-Angiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a key strategy in cancer therapy. This guide focuses on this compound, a novel inhibitor of Rho kinase (ROCK) and protein kinase C (PKC), and compares its anti-angiogenic efficacy with Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor-A (VEGF-A).

Mechanisms of Action

The anti-angiogenic activity of these three compounds stems from their distinct molecular targets and mechanisms of action.

This compound is a small molecule inhibitor that targets ROCK and PKC, key kinases involved in cell migration, proliferation, and cytoskeletal dynamics, which are crucial for the angiogenic process.[1] By inhibiting these kinases, this compound disrupts the signaling pathways that lead to the formation of new blood vessels.

Sunitinib is a multi-targeted RTK inhibitor that blocks the signaling of several receptors, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2] These receptors are pivotal in stimulating the proliferation and migration of endothelial cells, the primary cells involved in angiogenesis.

Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A, a potent pro-angiogenic growth factor.[3] By sequestering VEGF-A, Bevacizumab prevents its interaction with VEGFRs on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.

Comparative Efficacy: In Vitro and Ex Vivo Data

The anti-angiogenic potential of this compound, Sunitinib, and Bevacizumab has been evaluated in various preclinical models. The following tables summarize the available quantitative data from key in vitro and ex vivo angiogenesis assays.

HUVEC Tube Formation Assay

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the ability of compounds to inhibit the formation of capillary-like structures.

CompoundIC50 (Tube Formation)Experimental Conditions
This compound 21 nMHUVEC plated on Matrigel® and treated overnight.
Sunitinib 4.6 nMHUVEC stimulated with VEGF.[4]
~1.5 µMCytotoxic effect on HUVECs after 48 hours.[5]
Bevacizumab Not explicitly defined as IC50, but inhibition observedHUVECs stimulated with VEGF (10 ng/ml) and treated for 24 hours.[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols across different studies.

Ex Vivo Choroidal Sprouting Assay

The choroidal sprouting assay is an ex vivo model that assesses the formation of new microvessels from choroidal explants, providing a more complex and physiologically relevant environment than in vitro assays.

CompoundObserved EffectQuantitative Data
This compound Dose-dependent reduction in sprouting area.Specific percentage of inhibition not detailed in the provided search results.
Sunitinib Potent inhibition of angiogenesis.74% reduction in microvessel density in an in vivo glioblastoma model.[7]
Bevacizumab Inhibition of corneal neovascularization in vivo.[6]Specific quantitative data on choroidal sprouting inhibition not available in the provided search results.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by each compound.

AR13503_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA RhoA Receptor->RhoA PKC PKC Receptor->PKC ROCK ROCK RhoA->ROCK Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement Proliferation Proliferation PKC->Proliferation Cell\nMigration Cell Migration Cytoskeletal\nRearrangement->Cell\nMigration Angiogenesis Angiogenesis Cell\nMigration->Angiogenesis Proliferation->Angiogenesis AR13503 This compound AR13503->ROCK AR13503->PKC

Caption: this compound inhibits ROCK and PKC signaling.

Sunitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Signaling\nCascade Signaling Cascade VEGFR->Signaling\nCascade PDGFR->Signaling\nCascade Proliferation Proliferation Signaling\nCascade->Proliferation Migration Migration Signaling\nCascade->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Sunitinib inhibits multiple receptor tyrosine kinases.

Bevacizumab_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A Bevacizumab-VEGF-A Bevacizumab-VEGF-A Complex VEGFR VEGFR VEGF-A->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGF-A Bevacizumab-VEGF-A->VEGFR Inhibition Signaling\nCascade Signaling Cascade VEGFR->Signaling\nCascade Angiogenesis Angiogenesis Signaling\nCascade->Angiogenesis HUVEC_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_incubation_analysis Incubation & Analysis Coat_Plate Coat 96-well plate with Matrigel® Incubate_Plate Incubate at 37°C for 30-60 min Coat_Plate->Incubate_Plate Seed_Cells Seed HUVEC onto Matrigel® Harvest_HUVEC Harvest HUVEC Resuspend_HUVEC Resuspend HUVEC in media with/without test compounds Harvest_HUVEC->Resuspend_HUVEC Resuspend_HUVEC->Seed_Cells Incubate_Cells Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_Cells Image_Acquisition Image acquisition (microscopy) Incubate_Cells->Image_Acquisition Quantification Quantify tube length, branch points, etc. Image_Acquisition->Quantification Choroidal_Sprouting_Workflow cluster_prep Tissue Preparation cluster_culture Explant Culture cluster_analysis Analysis Enucleate Enucleate mouse eyes Dissect Dissect choroid-RPE-sclera complex Enucleate->Dissect Cut_Explants Cut into ~1x1 mm explants Dissect->Cut_Explants Embed Embed explants in Matrigel® in a 24-well plate Cut_Explants->Embed Add_Media Add culture medium with/without test compounds Embed->Add_Media Incubate_Explants Incubate for 5-7 days, changing media every 2 days Add_Media->Incubate_Explants Image_Explants Image sprouting at regular intervals Incubate_Explants->Image_Explants Quantify_Sprouting Quantify sprouting area Image_Explants->Quantify_Sprouting

References

A Comparative Analysis of (R)-AR-13503 and Other PKC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel Protein Kinase C (PKC) inhibitor, (R)-AR-13503, with other established PKC inhibitors, including sotrastaurin, enzastaurin, and ruboxistaurin. This analysis is supported by experimental data on their potency, selectivity, and cellular effects, supplemented with detailed experimental protocols and visual diagrams of key signaling pathways and workflows.

This compound is a potent inhibitor of both Rho kinase (ROCK) and Protein Kinase C (PKC), and is under investigation for its therapeutic potential in ophthalmic diseases.[1][2][3][4] This dual inhibitory activity distinguishes it from many other PKC inhibitors that primarily target the PKC family. Understanding its performance relative to other well-characterized PKC inhibitors is crucial for evaluating its potential applications and guiding future research.

Data Presentation: Quantitative Comparison of PKC Inhibitor Potency

The following tables summarize the in vitro inhibitory potency of this compound and other selected PKC inhibitors against various PKC isoforms. The data, presented as half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, are compiled from multiple cell-free kinase assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as ATP concentrations.[5]

Inhibitor Target(s) IC50 / Ki (nM) Notes References
This compound ROCK/PKCIC50: 21 nM (in HUVEC angiogenesis assay)Also a potent ROCK inhibitor.[1][1]
Sotrastaurin (AEB071) Pan-PKCKi: 0.22 (PKCθ), 0.64 (PKCβ), 0.95 (PKCα), 1.8 (PKCη), 2.1 (PKCδ), 3.2 (PKCε)Potent, orally-active pan-PKC inhibitor.[6][6][7]
Enzastaurin (LY317615) PKCβ selectiveIC50: 6 (PKCβ), 39 (PKCα), 83 (PKCγ), 110 (PKCε)Selective inhibitor of PKCβ.[8][6][8]
Ruboxistaurin (LY333531) PKCβ selectiveIC50: 4.7 (PKCβ1), 5.9 (PKCβ2)Higher inhibitory activity for PKCβ isoforms.[8][8][9]

Signaling Pathways and Experimental Workflows

To visualize the context of PKC inhibition and the methodologies used for comparison, the following diagrams are provided.

PKC_Signaling_Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Ca2->PKC Activation ER->Ca2 Release Downstream Downstream Substrates PKC->Downstream Phosphorylation Cellular_Response Cellular Response (Proliferation, Gene Expression, etc.) Downstream->Cellular_Response Inhibitors This compound Sotrastaurin Enzastaurin Ruboxistaurin Inhibitors->PKC Inhibition

Figure 1: Simplified Protein Kinase C (PKC) Signaling Pathway.

Experimental_Workflow start Start: Select PKC Inhibitors (this compound, Sotrastaurin, etc.) in_vitro In Vitro Kinase Assay start->in_vitro cellular_assay Cell-Based Functional Assay start->cellular_assay data_analysis Data Analysis in_vitro->data_analysis cellular_assay->data_analysis comparison Comparative Analysis of: - Potency (IC50/Ki) - Selectivity - Cellular Efficacy data_analysis->comparison end End: Conclusive Report comparison->end

Figure 2: General Experimental Workflow for Comparing PKC Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Activity Assay (ELISA-based)

This non-radioactive assay is used to determine the IC50 values of inhibitors against specific PKC isoforms.[10][11]

Objective: To quantify the inhibitory effect of compounds on the enzymatic activity of purified PKC isoforms.

Principle: This assay utilizes a microplate pre-coated with a specific PKC substrate peptide. The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. The resulting colorimetric signal is proportional to the kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and other test inhibitors in a suitable solvent (e.g., DMSO).

    • Reconstitute purified recombinant PKC isoforms in kinase reaction buffer.

    • Prepare ATP solution in kinase reaction buffer.

    • Dilute primary and secondary antibodies to their optimal concentrations in antibody dilution buffer.

  • Assay Procedure:

    • Add the diluted inhibitors to the wells of the substrate-coated microplate. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

    • Add the diluted PKC enzyme to each well to initiate the reaction.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

    • Wash the wells with wash buffer to remove unbound reagents.

    • Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells and add the TMB substrate. Incubate until sufficient color development is observed.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for PKC Activity (Western Blot for Phospho-Substrates)

This assay assesses the ability of inhibitors to block PKC activity within a cellular context by measuring the phosphorylation of downstream substrates.[12]

Objective: To determine the cellular potency of PKC inhibitors by analyzing the phosphorylation status of a known PKC substrate.

Principle: Cells are treated with a PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) in the presence or absence of the inhibitors. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting using an antibody that specifically recognizes the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line or primary cells) and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated PKC substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the PMA-stimulated control.

    • Determine the cellular IC50 value from the dose-response curve.

Conclusion

This compound presents a unique profile as a dual ROCK and PKC inhibitor. While direct, comprehensive comparative studies against a wide panel of PKC inhibitors are still emerging, the available data suggest its potent activity. The provided tables offer a snapshot of its performance relative to established PKC inhibitors like sotrastaurin, enzastaurin, and ruboxistaurin. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and conduct their own comparative analyses, ultimately contributing to a deeper understanding of the therapeutic potential of this compound and the broader landscape of PKC inhibition. Further head-to-head studies are warranted to fully elucidate the selectivity and efficacy profile of this compound in various preclinical models.

References

A Head-to-Head In Vitro Comparison of (R)-AR-13503 and Netarsudil: Potency and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of (R)-AR-13503 and its prodrug, Netarsudil. This analysis is based on experimental data from publicly available research to delineate their respective biochemical and cellular activities.

Netarsudil, an ophthalmic solution approved for the treatment of glaucoma, is a Rho kinase (ROCK) inhibitor.[1][2] In the eye, it is rapidly metabolized by corneal esterases to its active form, this compound (also referred to as netarsudil-M1).[3][4] This guide focuses on the direct in vitro comparison of these two molecules to elucidate their distinct and overlapping pharmacological profiles. Both compounds are potent inhibitors of ROCK1 and ROCK2, key regulators of cellular contraction and actin cytoskeleton dynamics.[5][6]

Biochemical Potency: Kinase Inhibition

The primary mechanism of action for both Netarsudil and this compound is the inhibition of Rho-associated protein kinase (ROCK). In vitro kinase assays have demonstrated that both molecules are highly potent inhibitors of the two ROCK isoforms, ROCK1 and ROCK2. Notably, the active metabolite, this compound, generally exhibits greater potency than its parent compound, Netarsudil.

CompoundTarget KinaseKi (nM)
NetarsudilROCK11
NetarsudilROCK21

Table 1: Biochemical inhibition constants (Ki) of Netarsudil against ROCK1 and ROCK2. Data sourced from in vitro kinase assays.[5][6]

While direct Ki values for this compound were not explicitly available in the reviewed literature, studies comparing the inhibitory activity of Netarsudil and its primary metabolite consistently show the metabolite to be a more potent ROCK inhibitor.[5]

Cellular Activity: Cytoskeletal and Adhesion Effects

The functional consequences of ROCK inhibition are evident in cellular assays that measure changes in the actin cytoskeleton and focal adhesions. In human trabecular meshwork (HTM) cells, a key tissue involved in regulating aqueous humor outflow, both Netarsudil and this compound induce a dose-dependent disruption of actin stress fibers and focal adhesions. These effects are central to their mechanism of increasing outflow facility and reducing intraocular pressure.

In addition to its potent ROCK inhibition, this compound is also recognized as a protein kinase C (PKC) inhibitor.[7][8][9] This dual activity may contribute to its observed effects on angiogenesis and retinal pigment epithelium (RPE) barrier function.

CompoundAssayCell TypeIC50 (nM)
NetarsudilDisruption of Actin Stress FibersPrimary Porcine TM Cells79
NetarsudilDisruption of Focal AdhesionsTransformed Human TM Cells16
This compoundHUVEC Tube Formation InhibitionHUVEC21

Table 2: Cellular IC50 values for Netarsudil and this compound in various in vitro functional assays.[5][6][7]

Studies have also shown that this compound can enhance the barrier function of primary porcine RPE cells and inhibit human umbilical vein endothelial cell (HUVEC) tube formation, suggesting a role in modulating vascular permeability and angiogenesis.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by both compounds and a typical experimental workflow for assessing their activity.

G cluster_membrane Cell Membrane Receptor Receptor RhoA_GDP RhoA_GDP Receptor->RhoA_GDP Activates GEF Ligand Ligand Ligand->Receptor RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC pMLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers Focal Adhesions Cell Contraction pMLC->Actin_Stress_Fibers Netarsudil_AR13503 This compound & Netarsudil Netarsudil_AR13503->ROCK Inhibit

Caption: Simplified Rho/ROCK signaling pathway inhibited by this compound and Netarsudil.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay Start Prepare Assay Plate Add_Enzyme Add ROCK1/ROCK2 Enzyme Start->Add_Enzyme Add_Inhibitor Add Serial Dilutions of This compound or Netarsudil Add_Enzyme->Add_Inhibitor Add_Substrate Add ATP and Substrate (e.g., MYPT1) Add_Inhibitor->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze Calculate IC50/Ki Detect_Signal->Analyze

References

A Comparative Guide to the Cellular Effects of (R)-AR-13503 and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of (R)-AR-13503, an active metabolite of the Rho kinase (ROCK) inhibitor Netarsudil, across different cell lines. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance against other commonly used ROCK inhibitors.

Introduction to this compound and the ROCK Signaling Pathway

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway has been implicated in numerous diseases, making ROCK inhibitors a promising class of therapeutic agents. This compound is the active metabolite of Netarsudil (AR-13324), a clinically approved drug for the treatment of glaucoma.[1][2]

Quantitative Comparison of ROCK Inhibitor Activity

The following table summarizes the inhibitory activity of this compound and other well-characterized ROCK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) from various in vitro assays and cell lines, providing a basis for comparing their potency.

InhibitorTarget/AssayCell Line/SystemIC50/EC50Reference
This compound HUVEC Tube FormationHUVEC21 nM[3][4]
Netarsudil (AR-13324)ROCK2Enzyme Assay11 nM[5]
Netarsudil (AR-13324)HTM Hydrogel ContractionHuman Trabecular Meshwork (HTM)35.9 nM (EC50)[6]
Ripasudil (K-115)ROCK1Enzyme Assay51 nM[7][8][9]
Ripasudil (K-115)ROCK2Enzyme Assay19 nM[7][8][9][10]
Ripasudil (K-115)MYPT-1 PhosphorylationHuman Retinal Microvascular Endothelial Cells (HRMEC)1.1 µM[11]
Fasudil (HA-1077)ROCK1Enzyme Assay0.33 µM (Ki)[12]
Fasudil (HA-1077)ROCK2Enzyme Assay0.158 µM[12]
Fasudil (HA-1077)PRK2HEK2934 µM[13]
Fasudil (HA-1077)Cell ProliferationB16 Mouse Melanoma71 µM
Y-27632ROCK1Enzyme Assay140-220 nM[1]
Y-27632ROCK2Enzyme Assay140-220 nM[1]
Y-27632Cell ProliferationWPMY-1 (Prostate Stromal)>100 µM[14]
Y-27632Cell ProliferationBPH-1 (Prostate Epithelial)>100 µM[14]

Reproducibility of this compound Effects Across Different Cell Lines

The available data indicates that this compound and its parent compound, Netarsudil, exhibit reproducible effects on cell types relevant to their therapeutic targets, primarily in ophthalmology.

  • Endothelial Cells: this compound effectively inhibits tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) with a potent IC50 of 21 nM, demonstrating its anti-angiogenic potential.[3][4] In Human Retinal Microvascular Endothelial Cells (HRMECs), the related inhibitor Ripasudil also shows significant inhibition of VEGF-induced migration and proliferation.[11]

  • Corneal Endothelial Cells (CECs): Both Netarsudil and this compound have been shown to promote the proliferation and adherence of primary human CECs, with effects comparable or superior to the widely used ROCK inhibitor Y-27632.[15] This suggests a role for these compounds in promoting corneal health and regeneration.

  • Retinal Pigment Epithelium (RPE): this compound enhances the barrier function of primary porcine RPE cells, indicating its potential to protect against retinal permeability, a key factor in diabetic macular edema and age-related macular degeneration.[3]

  • Trabecular Meshwork (TM) Cells: Netarsudil, the prodrug of this compound, relaxes human TM cells and reverses TGFβ2-induced contraction in a 3D hydrogel model, highlighting its mechanism for reducing intraocular pressure.[6]

While the majority of published data focuses on ocular cell lines, the fundamental role of the ROCK pathway in cytoskeletal dynamics suggests that the effects of this compound on cell morphology, adhesion, and migration are likely reproducible across a broader range of cell types. However, the specific cellular response can be context-dependent. For instance, in some cancer cell lines, ROCK inhibition can surprisingly promote migration and invasion.[16][17]

Comparison with Alternative ROCK Inhibitors

Several other ROCK inhibitors are widely used in research and have entered clinical development.

  • Y-27632: A well-established and selective ROCK inhibitor, Y-27632 is extensively used as a research tool to study the physiological roles of the ROCK pathway.[14][18][19] It has been shown to affect the proliferation and migration of various cell types, including stem cells and cancer cells.[19][20]

  • Ripasudil (K-115): A potent ROCK inhibitor approved in Japan for the treatment of glaucoma.[10] It exhibits strong inhibitory activity against both ROCK1 and ROCK2.[7][8]

  • Fasudil (HA-1077): Another clinically approved ROCK inhibitor in Japan and China for the treatment of cerebral vasospasm.[12] It also shows anti-tumor effects in preclinical models by inhibiting cancer cell proliferation, migration, and invasion.

The choice of inhibitor will depend on the specific research question, the cell type being investigated, and the desired selectivity profile.

Experimental Protocols

Below are generalized methodologies for key experiments commonly used to assess the effects of ROCK inhibitors.

ROCK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

  • Reagents: Recombinant active ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., MYPT1 or Long S6 Kinase Substrate peptide), ATP, assay buffer, and the test compound.

  • Procedure:

    • The ROCK enzyme is incubated with various concentrations of the test compound in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).[21][22][23]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CCK-8 Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For an MTT assay, MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.[15]

    • For a CCK-8 assay, the CCK-8 solution is added to each well, and after a short incubation, the absorbance is measured.[14]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of the compound on cell proliferation is calculated relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration.[24][25]

  • Cell Monolayer: Cells are grown to confluence in a culture plate.

  • Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compound or vehicle control. The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.

Visualizing the ROCK Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and the experimental procedures used to evaluate it, the following diagrams are provided.

ROCK_Signaling_Pathway Ligand Ligand (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK P MLCP Myosin Light Chain Phosphatase ROCK->MLCP P MLC Myosin Light Chain (MLC) ROCK->MLC P AR13503 This compound AR13503->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin P Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Cell_Effects Cell Migration, Adhesion, Proliferation Actin_Polymerization->Cell_Effects MLCP->MLC De-P Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Actomyosin_Contraction->Cell_Effects

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with This compound or Alternative Inhibitors cell_culture->treatment assay_choice Select Assay treatment->assay_choice proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) assay_choice->proliferation Proliferation migration Cell Migration Assay (e.g., Wound Healing) assay_choice->migration Migration kinase_activity Kinase Inhibition Assay (Biochemical) assay_choice->kinase_activity Potency data_acquisition Data Acquisition (e.g., Plate Reader, Microscopy) proliferation->data_acquisition migration->data_acquisition kinase_activity->data_acquisition data_analysis Data Analysis (e.g., IC50/EC50 determination) data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating ROCK inhibitors.

References

A Comparative Guide to the Efficacy of (R)-AR-13503 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-AR-13503 , the active metabolite of Netarsudil, is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] This dual mechanism of action positions it as a promising therapeutic agent for a range of ocular diseases, including glaucoma, diabetic macular edema (DME), and neovascular age-related macular degeneration (nAMD).[1][3] This guide provides a comparative analysis of the efficacy of this compound in various animal models, presenting key experimental data and detailed protocols to support further research and development.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. In the eye, its activity influences aqueous humor outflow, vascular permeability, and neuronal health.[3][4] this compound exerts its therapeutic effects by inhibiting ROCK, which leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby lowering intraocular pressure (IOP).[5][6] Additionally, its inhibition of both ROCK and PKC contributes to anti-angiogenic effects and enhances the barrier function of the retinal pigment epithelium (RPE).[3][7]

Rho_ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC_P Phospho-MLC ROCK->MLC_P Phosphorylation Actin Actin Cytoskeleton MLC_P->Actin Interaction Cellular_Effects Stress Fibers Focal Adhesions Cell Contraction Actin->Cellular_Effects Leads to AR13503 This compound AR13503->ROCK Inhibition

Figure 1. The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Efficacy in Models of Retinal Neovascularization and Macular Edema

This compound has demonstrated significant anti-angiogenic and barrier-enhancing properties in preclinical models relevant to DME and nAMD. Its dual inhibition of ROCK and PKC offers a potential advantage over therapies that target a single pathway, such as anti-VEGF agents.

Comparative Efficacy Data
Model Compound Dosage/Concentration Key Findings Reference
In Vitro HUVEC Tube Formation This compoundIC₅₀: 21 nMDose-dependent inhibition of endothelial cell tube formation.[2][7]
Ex Vivo Mouse Choroidal Sprouting This compoundVariousDose-dependent reduction in the area of choroidal sprouting.[7]
In Vitro Porcine RPE Permeability This compound400 nMProduced a 200% increase in transepithelial resistance (TER), indicating enhanced barrier function.[7]
Oxygen-Induced Retinopathy (OIR) Mouse Model This compound1.25 mg/kg, i.p.Reduced neovascularization by ~55% compared to vehicle.[2]
OIR Mouse Model This compound + Aflibercept1.25 mg/kg, i.p.Combination therapy reduced neovascularization by ~75%, showing enhanced efficacy over monotherapy.[2]
Experimental Protocols

1. Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is widely used to study ischemic retinopathies like proliferative diabetic retinopathy.[8][9]

  • Animals: C57BL/6J mouse pups and nursing dams.[10]

  • Induction: At postnatal day 7 (P7), mouse pups and their dam are placed in a hyperoxic chamber with 75% oxygen for 5 days (until P12).[11] This exposure leads to vaso-obliteration in the central retina.

  • Neovascularization: At P12, the mice are returned to normal room air. The resulting relative hypoxia in the avascular retina stimulates the growth of new, abnormal blood vessels (neovascularization), which peaks at P17.[8]

  • Treatment: this compound (e.g., 1.25 mg/kg) or other test compounds are administered (e.g., via intraperitoneal injection) once daily for a specified period, for instance, for 5 days.[2]

  • Analysis: At P17, eyes are enucleated, and retinas are dissected and flat-mounted. The vasculature is stained (e.g., with isolectin B4), and the areas of neovascularization and avascularity are quantified using imaging software.[8]

2. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is the most common model used to study the neovascular ("wet") form of AMD.[12][13]

  • Animals: Adult C57BL/6J mice (6-8 weeks old).[12]

  • Procedure:

    • Mice are anesthetized, and their pupils are dilated.

    • Using a laser focused on the retina, four laser spots are delivered to each eye to rupture Bruch's membrane, avoiding the optic nerve.[12][14]

    • The rupture of the membrane induces the growth of new blood vessels from the choroid into the subretinal space.[13]

  • Treatment: Test compounds are typically administered via intravitreal injection either at the time of laser injury or at later time points.

  • Analysis: After 7-14 days, the extent of CNV is quantified. This can be done by imaging techniques like fluorescein (B123965) angiography in live animals or by dissecting the eyes, staining the choroidal flat mounts (e.g., with isolectin B4), and measuring the volume or area of the CNV lesions.[13][14]

Experimental_Workflow_Retinopathy cluster_OIR Oxygen-Induced Retinopathy (OIR) Model cluster_CNV Laser-Induced CNV Model OIR_P7 P7: Place Pups in 75% O₂ OIR_P12 P12: Return to Room Air OIR_P7->OIR_P12 OIR_Treat Treatment (e.g., P12-P16) OIR_P12->OIR_Treat OIR_P17 P17: Analyze Retinal Flat Mounts OIR_Treat->OIR_P17 CNV_Induce Day 0: Laser- Induced Injury CNV_Treat Treatment (e.g., Day 0) CNV_Induce->CNV_Treat CNV_Analyze Day 7-14: Analyze Choroidal Flat Mounts CNV_Treat->CNV_Analyze

Figure 2. Workflow for common animal models of retinal neovascularization.

Efficacy in Glaucoma Models

As a ROCK inhibitor, Netarsudil (the prodrug of this compound) is approved for lowering IOP in patients with open-angle glaucoma or ocular hypertension.[15] Preclinical studies with various ROCK inhibitors have demonstrated their efficacy in lowering IOP and providing neuroprotection to retinal ganglion cells (RGCs).

Comparative Efficacy Data for ROCK Inhibitors
Model Compound Key Findings Reference
Monkey Model of Ocular Hypertension Benzothiophene ROCK inhibitor (Compound 39)Substantially reduced intraocular pressure.[16]
Mouse Glaucoma Model (Microbead Injection) Ripasudil (2%, topical)Mean RGC axon loss was 6.6% vs. 36.3% in vehicle-treated eyes after 6 weeks.[17]
Mouse Optic Nerve Crush Model Ripasudil (2%, topical)RGC soma loss was lower with Ripasudil (68.6%) compared to vehicle (80.5%).[17]
Rabbit & Monkey Models Netarsudil (AR-13324)Demonstrated effective IOP lowering.[18]
Experimental Protocol

Microbead-Induced Ocular Hypertension Mouse Model

This model mimics the chronic elevation of IOP seen in glaucoma.[19]

  • Animals: Adult mice (e.g., C57BL/6J).

  • Induction:

    • Mice are anesthetized.

    • A sterile suspension of microbeads (e.g., 15 µm polystyrene beads) is injected into the anterior chamber of the eye.

    • The microbeads obstruct the trabecular meshwork, impeding aqueous humor outflow and leading to a sustained elevation in IOP.[19]

  • Treatment: Topical ophthalmic solutions of the test compound (e.g., this compound or other ROCK inhibitors) or vehicle are administered to the treated eyes, typically once daily.

  • Analysis:

    • IOP Measurement: IOP is measured at regular intervals using a tonometer.

    • Neuroprotection Assessment: After a period of sustained IOP elevation (e.g., 6 weeks), retinal flat mounts are prepared and RGCs are counted using immunohistochemistry (e.g., staining for RBPMS). Axon loss is quantified from optic nerve cross-sections.[17]

Glaucoma_Model_Workflow start Induce Ocular Hypertension (Microbead Injection) treatment Daily Topical Treatment (Drug vs. Vehicle) start->treatment monitoring Monitor IOP (e.g., Weekly) treatment->monitoring endpoint Endpoint Analysis (e.g., 6 Weeks) monitoring->endpoint analysis Quantify RGC Survival & Optic Nerve Axon Loss endpoint->analysis

Figure 3. Workflow for the microbead-induced glaucoma model.
Conclusion

The preclinical data strongly support the therapeutic potential of this compound in various ocular diseases. In models of retinal neovascularization, it demonstrates potent anti-angiogenic effects, which are additive with standard anti-VEGF therapy.[2] This suggests its potential as both a monotherapy and a combination treatment for DME and nAMD. In the context of glaucoma, the class of ROCK inhibitors, to which this compound belongs, has proven effective in lowering IOP and protecting retinal neurons in animal models, a finding that has translated to clinical success with the approval of Netarsudil.[15][17] The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to further investigate the utility of this compound and other ROCK inhibitors in ophthalmology.

References

Synergistic Potential of (R)-AR-13503 in Combination Ophthalmic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(R)-AR-13503, the active metabolite of the Rho kinase (ROCK) inhibitor netarsudil (B609535), presents a novel mechanism of action in ophthalmology, targeting the trabecular meshwork to increase aqueous humor outflow. This unique pathway provides a strong basis for synergistic or additive effects when combined with other classes of ophthalmic drugs, particularly those with complementary mechanisms for reducing intraocular pressure (IOP).

This compound is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] Its primary therapeutic effect in glaucoma is achieved through the inhibition of ROCK, which leads to a decrease in actin-myosin contraction, a reduction in actin stress fibers and focal adhesions in the trabecular meshwork, ultimately improving the outflow of aqueous humor.[3] This mechanism is distinct from other major classes of IOP-lowering drugs, creating opportunities for enhanced efficacy through combination therapy.

Comparison with Latanoprost (B1674536): A Case Study in Synergy

The most well-documented synergistic relationship for a ROCK inhibitor is with the prostaglandin (B15479496) analog, latanoprost. Latanoprost lowers IOP by increasing uveoscleral outflow, a different pathway than the one targeted by this compound.[4][5] The combination of netarsudil (the prodrug of this compound) and latanoprost has been commercialized as a fixed-dose combination, Rocklatan®, providing substantial evidence of their synergistic effect.[6]

Quantitative Data from Clinical Trials

Pooled data from the Phase 3 MERCURY-1 and MERCURY-2 studies demonstrate the superior IOP-lowering effect of the netarsudil/latanoprost fixed-dose combination (FDC) compared to either agent alone.

Treatment GroupMean Diurnal IOP Reduction from Baseline (mmHg)Percentage of Patients Achieving IOP ≤ 14 mmHg at Month 3
Netarsudil/Latanoprost FDCUp to 3.2 mmHg more than netarsudil alone32.3%
Up to 2.5 mmHg more than latanoprost alone
Netarsudil 0.02%10.8%
Latanoprost 0.005%11.8%
[Source: Pooled analysis of MERCURY-1 and MERCURY-2 studies][7]

These results highlight a significant additive, if not synergistic, effect, as the combination therapy achieves a greater IOP reduction than the sum of the individual components' effects might suggest, and enables a much higher proportion of patients to reach very low target IOPs.

Adjunctive Therapy with Other Glaucoma Medications

A retrospective chart review of patients with various types of glaucoma who were prescribed adjunctive netarsudil therapy provides broader evidence for its synergistic potential with other classes of ophthalmic drugs.[8]

Patient CohortMean Number of Baseline Glaucoma MedicationsMean IOP Reduction at First Follow-up (approx. 50 days)Mean IOP Reduction at Second Follow-up (approx. 181 days)
92 patients on adjunctive netarsudil3.9 ± 0.12.2 ± 0.5 mmHg (p<0.0001)3.7 ± 0.9 mmHg (p=0.0003)
[Source: Retrospective chart review of adjunctive netarsudil therapy][8]

This study suggests that adding netarsudil to existing multi-drug regimens can lead to a statistically significant further reduction in IOP, supporting its role as a valuable adjunctive therapy.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and other glaucoma drug classes are key to their synergistic potential.

cluster_ROCK ROCK Pathway cluster_PGA Prostaglandin Pathway AR13503 This compound ROCK ROCK AR13503->ROCK inhibits Actin Actin-Myosin Contraction ROCK->Actin TM_Outflow Decreased Trabecular Meshwork Outflow Actin->TM_Outflow IOP Intraocular Pressure TM_Outflow->IOP increases Latanoprost Latanoprost PGF_Receptor PGF2α Receptor Latanoprost->PGF_Receptor activates MMPs Matrix Metalloproteinases PGF_Receptor->MMPs Uveoscleral_Outflow Increased Uveoscleral Outflow MMPs->Uveoscleral_Outflow Uveoscleral_Outflow->IOP decreases

Figure 1. Simplified signaling pathways of this compound and Latanoprost.

Experimental Protocols

MERCURY-1 and MERCURY-2 Phase 3 Clinical Trials
  • Objective: To compare the IOP-lowering efficacy and safety of a fixed-dose combination of netarsudil 0.02% and latanoprost 0.005% with that of each of its individual components.

  • Study Design: These were prospective, randomized, double-masked, parallel-group, multicenter clinical trials.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension.

  • Methodology: Patients were randomized to receive one of three treatments: the netarsudil/latanoprost FDC, netarsudil 0.02% alone, or latanoprost 0.005% alone. The primary efficacy endpoint was the mean diurnal IOP at week 2, week 6, and month 3. IOP was measured at 8:00 AM, 10:00 AM, and 4:00 PM at each follow-up visit.[7]

start Patient Screening (OAG or OHT) randomization Randomization start->randomization groupA Netarsudil/Latanoprost FDC randomization->groupA groupB Netarsudil 0.02% randomization->groupB groupC Latanoprost 0.005% randomization->groupC followup Follow-up Visits (Week 2, Week 6, Month 3) groupA->followup groupB->followup groupC->followup iop_measurement IOP Measurement (8 AM, 10 AM, 4 PM) followup->iop_measurement analysis Efficacy and Safety Analysis iop_measurement->analysis

Figure 2. Workflow of the MERCURY-1 and MERCURY-2 clinical trials.

Retrospective Chart Review of Adjunctive Netarsudil
  • Objective: To evaluate the IOP-lowering efficacy of adjunctive netarsudil in a real-world clinical setting.

  • Study Design: A retrospective chart review of patients who were started on adjunctive netarsudil therapy.

  • Patient Population: 92 patients with various types of glaucoma, including primary open-angle glaucoma, exfoliation glaucoma, and chronic angle-closure glaucoma.

  • Methodology: Data on visual acuity, IOP, number of glaucoma medications, and adverse effects were collected at baseline, the first IOP check on netarsudil, and the last IOP check during the study period. The mean change in IOP was analyzed using a Student's t-test.[8]

Future Directions and Other Potential Synergies

The synergistic potential of this compound is not limited to latanoprost. Its unique mechanism of action on the trabecular meshwork suggests it could be beneficially combined with other classes of ophthalmic drugs:

  • Beta-blockers (e.g., Timolol): These agents reduce aqueous humor production. Combining a drug that enhances outflow with one that reduces inflow is a well-established and effective strategy in glaucoma management.[9][10]

  • Carbonic Anhydrase Inhibitors (e.g., Dorzolamide, Brinzolamide): Similar to beta-blockers, these drugs also decrease aqueous humor production.

  • Alpha-Adrenergic Agonists (e.g., Brimonidine): These drugs have a dual mechanism, reducing aqueous production and increasing uveoscleral outflow.[11]

Furthermore, a clinical trial is underway to investigate the potential synergistic effects of Rhopressa (netarsudil) following selective laser trabeculoplasty (SLT), as both treatments target the trabecular meshwork.[12]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-AR-13503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of (R)-AR-13503, a potent ROCK/PKC inhibitor.

This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and ensure the integrity of your research. The following information is based on the safety data for its parent compound, Netarsudil, and general best practices for handling potent small molecule kinase inhibitors.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, an active metabolite of Netarsudil, should be handled with care. Based on the Safety Data Sheet (SDS) for Netarsudil, the compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE Item Specification Purpose
Gloves Nitrile, double-gloved recommendedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Lab Coat Standard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Use a dedicated spatula and weigh paper. Tare the balance with the weigh paper before adding the compound.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Selection: Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.

  • Dissolving: Add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Spills and Emergency Procedures
  • Minor Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the towels with water and carefully wipe the area.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the area again with soap and water.

  • Minor Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. If the solvent is DMSO, ensure the waste container is compatible.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Decontamination
  • Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. A common procedure involves wiping surfaces with 70% ethanol (B145695) followed by a laboratory cleaning agent. Dispose of all cleaning materials as hazardous waste.

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of any waste containing this compound in the regular trash or down the drain.

Visual Guides

The following diagrams illustrate the key workflows for handling and PPE selection.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start Preparation Preparation: - Don PPE - Work in fume hood Start->Preparation Weighing Weighing: - Use designated equipment - Clean area after use Preparation->Weighing Solution Preparation Solution Preparation: - Dissolve in appropriate solvent - Label clearly Weighing->Solution Preparation Experimentation Experimentation: - Follow protocol - Handle with care Solution Preparation->Experimentation Waste Collection Waste Collection: - Segregate solid, liquid, and sharp waste Experimentation->Waste Collection Decontamination Decontamination: - Clean equipment and surfaces Waste Collection->Decontamination Disposal Disposal: - Contact EHS for pickup Decontamination->Disposal End End Disposal->End

Safe Handling Workflow

PPE_Selection_Logic PPE Selection Logic for this compound Task What is the task? Handling Powder Handling Powder Task->Handling Powder Solid Form Handling Solution Handling Solution Task->Handling Solution Liquid Form General Lab Work General Lab Work (in proximity) Task->General Lab Work Observing PPE_Powder Required PPE - Lab Coat - Safety Goggles - Double Nitrile Gloves - Respirator Handling Powder->PPE_Powder PPE_Solution Required PPE - Lab Coat - Safety Glasses - Nitrile Gloves Handling Solution->PPE_Solution PPE_General Required PPE - Lab Coat - Safety Glasses General Lab Work->PPE_General

PPE Selection Guide

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.